molecular formula C8H5ClO3 B112806 3-Chloro-4-formylbenzoic acid CAS No. 58588-59-3

3-Chloro-4-formylbenzoic acid

Cat. No.: B112806
CAS No.: 58588-59-3
M. Wt: 184.57 g/mol
InChI Key: STTXUSSNIZOQGV-UHFFFAOYSA-N
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Description

3-Chloro-4-formylbenzoic acid is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXUSSNIZOQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 3-Chloro-4-formylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The document outlines a reliable two-step synthesis route, including detailed experimental protocols and quantitative data. Alternative synthetic strategies are also discussed, along with the challenges they present.

Primary Synthesis Pathway: Two-Step Synthesis from 2-Chloro-4-bromobenzaldehyde

This is currently the most robust and well-documented method for preparing this compound. The pathway involves the palladium-catalyzed methoxycarbonylation of 2-chloro-4-bromobenzaldehyde to yield methyl 3-chloro-4-formylbenzoate, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Step 1: Synthesis of Methyl 3-chloro-4-formylbenzoate

This step involves a palladium-catalyzed cross-coupling reaction to introduce a methoxycarbonyl group at the position of the bromine atom on the aromatic ring.

Experimental Protocol:

A detailed experimental procedure for a similar transformation has been reported and can be adapted for this synthesis. In a 500-mL round-bottom flask, 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.00 equiv), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol, 0.10 equiv), and triethylamine (27.7 g, 274 mmol, 3.00 equiv) are combined. The flask is then charged with carbon monoxide (CO) gas. The resulting solution is stirred overnight at 60 °C. After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (15:85) as the eluent to afford methyl 3-chloro-4-formylbenzoate as a white solid.

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-bromo-2-chlorobenzaldehyde219.4520.0 g91.11.00
Methanol32.04300 mL--
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)731.76.68 g9.130.10
Triethylamine101.1927.7 g2743.00
Carbon Monoxide28.01excess--

Quantitative Data:

ProductMolecular Weight ( g/mol )Yield
Methyl 3-chloro-4-formylbenzoate198.5914.5 g (80%)

Diagram of the Experimental Workflow for Step 1:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification reagents Combine: - 4-bromo-2-chlorobenzaldehyde - Methanol - Pd catalyst - Triethylamine co_intro Introduce Carbon Monoxide reagents->co_intro heating Stir overnight at 60 °C co_intro->heating concentration Concentrate under reduced pressure heating->concentration chromatography Silica gel column chromatography (EtOAc/Petroleum Ether) concentration->chromatography product Methyl 3-chloro-4-formylbenzoate (White Solid) chromatography->product G start 2-Chloro-4-bromobenzaldehyde intermediate Methyl 3-chloro-4-formylbenzoate start->intermediate Pd catalyst, CO, MeOH, Et3N final This compound intermediate->final 1. NaOH, H2O/MeOH 2. HCl

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-formylbenzoic acid (CAS No: 58588-59-3). The information is compiled for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and material science, where this compound serves as a key intermediate.

Chemical Identity and Properties

This compound is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. These functional groups make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialty polymers.[1][2] It is notably used as a reagent in the synthesis of potential retinoid X receptor (RXR) selective agonists, which have applications in the treatment of T-cell lymphoma.[3]

Table 1: General and Computational Properties

PropertyValueReference(s)
CAS Number 58588-59-3[3][4]
Molecular Formula C₈H₅ClO₃[4]
Molecular Weight 184.57 g/mol [4]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Cl)C=O[1][4]
InChI Key STTXUSSNIZOQGV-UHFFFAOYSA-N[4]
Predicted pKa 3.41 ± 0.10[4]
Storage Conditions Room temperature, sealed, dry[2]

Table 2: Experimental Physicochemical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic and Analytical Data (Predicted)

While specific experimental spectra for this compound are not publicly available, its spectral characteristics can be reliably predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.

  • Aldehyde Proton (-CHO): A singlet is expected between 9-10 ppm.

  • Aromatic Protons: The benzene ring has three protons, which would appear in the aromatic region (7-9 ppm). Due to the substitution pattern, a complex splitting pattern (e.g., a doublet, a singlet or narrowly split doublet, and a doublet of doublets) is anticipated.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

  • Carbonyl Carbon (-CHO): Expected in the range of 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm), including two quaternary carbons (one attached to -Cl and one to -COOH).

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (Predicted):

  • The mass spectrum would show a molecular ion peak (M⁺) at m/z 184.

  • A characteristic isotopic peak (M+2) at m/z 186 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Common fragmentation patterns would include the loss of -OH (m/z 167), -CHO (m/z 155), and -COOH (m/z 139).

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Synthesis Workflow

A plausible synthetic route for this compound starts from 3-chloro-4-methylbenzoic acid, a common starting material. The workflow involves the oxidation of the methyl group to an aldehyde.

G General Synthesis Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-Chloro-4-methylbenzoic acid oxidation Oxidation (e.g., using MnO2 or other mild oxidizing agent) start->oxidation Solvent, Reagents workup Reaction Quenching & Work-up (e.g., Filtration, Extraction) oxidation->workup Reaction Mixture purification Purification (e.g., Recrystallization or Chromatography) workup->purification Crude Product end_product This compound purification->end_product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.

  • Measurement: The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

G Melting Point Determination Workflow A Prepare Sample (Dry, Powder, Pack Capillary) B Place in Apparatus A->B C Rapid Heat (to ~15°C below MP) B->C D Slow Heat (1-2°C/min) C->D E Observe & Record (Start & End of Melting) D->E F Report Range (T₁ - T₂) E->F

Caption: Standard workflow for determining the melting point of a solid compound.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Protocol:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: The data is plotted as pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

G pKa Determination by Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Acid Solution (Known Concentration) C Add Strong Base (Incremental Volumes) A->C B Calibrate pH Meter B->C D Record pH after each addition C->D Repeat until past equivalence point E Plot pH vs. Volume of Titrant D->E F Identify Half-Equivalence Point E->F G Determine pKa (pH at half-equivalence) F->G

Caption: Workflow for determining the pKa value using potentiometric titration.

Solubility Determination

Determining the solubility of a compound is essential for applications in drug formulation and reaction chemistry.

Protocol (Shake-Flask Method):

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully removed and filtered (using a syringe filter) to remove any undissolved solid.

  • Analysis: The concentration of the dissolved compound in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. This guide summarizes its known properties and provides standardized protocols for its characterization. While specific experimental data for some properties are lacking in current literature, the provided methodologies and predicted spectral data offer a robust framework for researchers working with this compound. The dual functionality of the molecule ensures its continued importance in the development of novel materials and active pharmaceutical ingredients.

References

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-4-formylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound is an aromatic compound containing a carboxylic acid, a formyl (aldehyde), and a chloro substituent on the benzene ring.

CAS Number: 58588-59-3[1][2]

Molecular Structure:

The structure of this compound is characterized by a benzoic acid core with a chlorine atom at the 3-position and a formyl group at the 4-position.

  • SMILES: O=Cc1ccc(C(=O)O)c(Cl)c1

  • InChI: InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.

PropertyValueSource
Molecular Formula C₈H₅ClO₃[2]
Molecular Weight 184.57 g/mol [2]
Appearance White to off-white powderInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents like DMSO and DMFInferred from common use
pKa (Predicted) 3.41 ± 0.10[2]

Synthesis and Experimental Protocols

This compound is a synthetic intermediate and is not known to occur naturally. It can be synthesized through various methods, with one common route starting from 3-chlorobenzoic acid and formaldehyde.

General Synthesis of Benzoic Aldehyde Derivatives

Disclaimer: The following is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

  • 3-Chlorobenzoic acid (starting material)

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorobenzoic acid in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Lewis Acid: Slowly add titanium tetrachloride to the stirred solution.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Application in Drug Development: Synthesis of Retinoid X Receptor (RXR) Agonists

This compound serves as a crucial building block in the synthesis of potential selective agonists for the Retinoid X Receptor (RXR).[1] RXR agonists are investigated for their therapeutic potential in various diseases, including cancer and metabolic disorders.

Experimental Protocol: Synthesis of a Bexarotene Analogue Intermediate

The following protocol describes a key step in the synthesis of a bexarotene analogue, where this compound is coupled with another molecule.

Materials:

  • This compound

  • A suitable coupling partner (e.g., an organometallic reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Standard laboratory glassware and equipment for cross-coupling reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the coupling partner, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required duration, monitoring the reaction by TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting intermediate by column chromatography on silica gel.

Visualizations

Synthesis Workflow for a Bexarotene Analogue

The following diagram illustrates a simplified workflow for the synthesis of a bexarotene analogue, highlighting the role of this compound as a key reactant.

G cluster_start Starting Materials cluster_process Synthetic Step cluster_product Product A 3-Chloro-4-formylbenzoic acid C Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->C B Coupling Partner (e.g., Organoboron Compound) B->C D Bexarotene Analogue Intermediate C->D

Caption: A simplified workflow for the synthesis of a bexarotene analogue.

Spectroscopic Data

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic Analysis of 3-Chloro-4-formylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for 3-Chloro-4-formylbenzoic acid. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. While the compound is commercially available and its basic properties are known, detailed published characterization data remains elusive.

This guide, therefore, provides a summary of the available information for structurally related compounds to serve as a reference. Additionally, generalized experimental protocols for the acquisition of such data are presented, followed by a visualization of a typical analytical workflow.

Physicochemical Properties

PropertyValueSource
CAS Number58588-59-3[1]
Molecular FormulaC₈H₅ClO₃
Molecular Weight184.58 g/mol [2]

Spectroscopic Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize spectroscopic data for 3-chlorobenzoic acid and 4-formylbenzoic acid, which are structurally similar to the target compound.

3-Chlorobenzoic Acid

¹H NMR Data (400 MHz, DMSO-d₆) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.34s1HCOOH
7.79m2HAr-H
7.70m1HAr-H
7.55t1HAr-H

¹³C NMR Data (100 MHz, DMSO-d₆) [3]

Chemical Shift (δ) ppm
166.54
133.82
133.37
133.15
131.30
129.30
128.37
4-Formylbenzoic Acid

¹H NMR Data (399.65 MHz, DMSO-d₆) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.5s1HCOOH
10.139s1HCHO
8.165d2HAr-H
8.047d2HAr-H

¹³C NMR Data

Note: Specific solvent and frequency were not provided in the source.

Chemical Shift (δ) ppm
193.2
167.0
139.5
135.5
130.2
129.8

General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: The carbon spectrum would be acquired using a proton-decoupled pulse sequence. A larger number of scans would be necessary due to the lower natural abundance of ¹³C. Chemical shifts would be referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: The sample solution would be introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to ensure high mass accuracy for the determination of the elemental composition. Data would be collected in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation Structure_Elucidation->Data_Tabulation Report Technical Report / Publication Data_Tabulation->Report

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data reporting.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, from synthesis and purification to formulation and storage. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the experimental protocols necessary for determining these crucial parameters. It is designed to be a practical resource for researchers, enabling them to generate the precise data required for their specific applications.

Introduction

This compound, with the molecular formula C₈H₅ClO₃ and a molecular weight of 184.57 g/mol , is a bifunctional aromatic compound containing a carboxylic acid, an aldehyde, and a chloro substituent.[1] These functional groups dictate its chemical reactivity and physical properties, including its solubility and stability. This guide outlines the theoretical considerations and practical methodologies for evaluating these properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₈H₅ClO₃[1]
Molecular Weight184.57 g/mol [1]
Predicted pKa3.41 ± 0.10[1]
AppearanceOff-white to light yellow crystalline solid (inferred from analogs)[2]

Solubility Profile

Qualitative Solubility

Based on the behavior of similar compounds, the following qualitative solubility profile is anticipated:

  • Soluble in: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and alcohols (e.g., methanol, ethanol).[3]

  • Slightly soluble to insoluble in: Non-polar solvents (e.g., hexane, toluene) and water at acidic pH.

Quantitative Solubility Data (Illustrative)

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water (pH 3)25Data not availableData not available
Water (pH 7)25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Dichloromethane25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in g/L or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B C Allow suspension to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter, particularly for its handling, storage, and inclusion in pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Forced Degradation Studies

Forced degradation studies, or stress testing, expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[6][7]

The presence of a carboxylic acid and an aldehyde group suggests potential susceptibility to hydrolysis, especially at non-neutral pH.

Illustrative Stability Data under Hydrolytic Stress:

ConditionTime (hours)% DegradationMajor Degradants
0.1 M HCl (60 °C)24Data not availableData not available
Water (60 °C)24Data not availableData not available
0.1 M NaOH (60 °C)24Data not availableData not available

The aldehyde group is susceptible to oxidation.

Illustrative Stability Data under Oxidative Stress:

ConditionTime (hours)% DegradationMajor Degradants
3% H₂O₂ (RT)24Data not availableData not available

Exposure to high temperatures can lead to decarboxylation or other degradation pathways.

Illustrative Stability Data under Thermal Stress:

ConditionTime (hours)% DegradationMajor Degradants
80 °C (Solid state)72Data not availableData not available
80 °C (Solution)24Data not availableData not available

Aromatic compounds can be susceptible to photodegradation.

Illustrative Stability Data under Photolytic Stress:

Condition (ICH Q1B)Duration% DegradationMajor Degradants
Visible light (≥ 1.2 million lux hours)As requiredData not availableData not available
UV-A light (≥ 200 watt hours/m²)As requiredData not availableData not available
Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Organic solvents (for solution state studies)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in 0.1 M HCl, water, and 0.1 M NaOH.

    • Store the solutions at an elevated temperature (e.g., 60 °C) and at room temperature.

    • Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Solid State: Place the solid compound in a temperature-controlled oven (e.g., 80 °C).

    • Solution State: Prepare a solution of the compound in a suitable solvent and store it in a temperature-controlled oven.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

    • Protect a parallel set of samples from light to serve as dark controls.

    • Analyze the exposed and dark control samples.

  • Sample Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Use a PDA detector to check for peak purity and an MS detector to help identify the mass of the degradation products.

G cluster_1 Forced Degradation Workflow Start This compound Stress Apply Stress Conditions Start->Stress Hydrolysis Acid/Base/Neutral Hydrolysis Stress->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Stress->Oxidation Thermal Thermal (Solid/Solution) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Establish Pathways Analysis->End

Caption: General workflow for conducting forced degradation studies.

Signaling Pathways and Logical Relationships

While this compound is primarily an intermediate and not a final drug product, understanding its potential interactions is crucial. The following diagram illustrates a hypothetical degradation pathway.

G cluster_2 Hypothetical Degradation Pathways Parent This compound Oxidation Oxidation Parent->Oxidation [O] Hydrolysis Hydrolysis Parent->Hydrolysis H₂O Decarboxylation Decarboxylation Parent->Decarboxylation Heat Product1 3-Chloro-4-carboxybenzoic acid Oxidation->Product1 Product2 Hydrolysis Product(s) Hydrolysis->Product2 Product3 2-Chloro-4-formylphenol Decarboxylation->Product3

Caption: Hypothetical degradation pathways of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. While quantitative data remains sparse in the public domain, the methodologies outlined here provide a clear path for researchers to generate the necessary data for their specific needs in drug development and manufacturing. The systematic evaluation of solubility and stability is a critical step in ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this important intermediate.

References

The Versatile Scaffolding of 3-Chloro-4-formylbenzoic Acid: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylbenzoic acid, a bifunctional aromatic compound, presents a valuable scaffold for synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a chloro group on a benzene ring, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry and materials science, providing insights into its use as a building block for the synthesis of novel bioactive compounds. While direct, comprehensive studies on this specific molecule are emerging, its structural motifs suggest significant potential in the development of targeted therapeutics, including Retinoid X Receptor (RXR) agonists, Poly (ADP-ribose) polymerase (PARP) inhibitors, and Epidermal Growth Factor Receptor (EGFR) inhibitors. This document consolidates available data on its chemical properties, outlines representative experimental protocols, and visualizes its potential roles within key cellular signaling pathways.

Chemical Properties and Data

This compound is a solid organic compound that serves as a versatile intermediate in various synthetic transformations.[1][2] Its aldehyde and carboxylic acid functionalities allow for a range of chemical reactions, including but not limited to, condensation, amidation, esterification, and the formation of heterocyclic structures.[2]

PropertyValueReference(s)
CAS Number 58588-59-3[1]
Molecular Formula C₈H₅ClO₃[1]
Molecular Weight 184.58 g/mol [2]
Appearance Solid-
Storage Room temperature, sealed, dry[2]
SMILES O=Cc1ccc(cc1Cl)C(=O)O[1]
InChI Key STTXUSSNIZOQGV-UHFFFAOYSA-N-

Potential Applications in Drug Discovery and Organic Synthesis

The unique arrangement of functional groups on the this compound scaffold makes it an attractive starting material for the synthesis of a variety of complex organic molecules with potential biological activity.[2]

Synthesis of Retinoid X Receptor (RXR) Agonists

Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. RXR agonists are being investigated for the treatment of various diseases, including cancer and metabolic disorders. The general structure of many RXR agonists involves a substituted benzoic acid moiety. While specific examples starting from this compound are not extensively documented, its structure is amenable to synthetic strategies aimed at producing RXR modulators.

Hypothetical Synthetic Workflow:

G A This compound B Wittig or Horner-Wadsworth-Emmons Reaction A->B F Esterification/Amidation of Carboxylic Acid A->F Alternative first step C Intermediate with extended conjugation B->C D Coupling with a lipophilic moiety C->D E Final RXR Agonist Candidate D->E

A potential synthetic route to RXR agonists.
Building Block for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors. Many PARP inhibitors feature a substituted benzamide core. The carboxylic acid group of this compound can be readily converted to an amide, and the aldehyde can be used to construct fused ring systems characteristic of many PARP inhibitors.

Precursor for EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology. Research on related compounds, such as 4-amino-3-chlorobenzoic acid derivatives, has shown promise in the development of EGFR inhibitors.[3] The aldehyde functionality of this compound can be transformed into various nitrogen-containing heterocycles, which are common features in EGFR kinase inhibitors. For instance, condensation with hydrazines can lead to the formation of pyridazinone or phthalazinone-like structures.

Key Signaling Pathways

Understanding the cellular signaling pathways targeted by the potential derivatives of this compound is crucial for rational drug design and development.

Retinoid X Receptor (RXR) Signaling

RXR functions as a "master regulator" by forming heterodimers with other nuclear receptors. Upon ligand binding, the RXR heterodimer translocates to the nucleus and binds to specific DNA sequences called response elements, thereby modulating the transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR_agonist RXR Agonist (Potential Derivative) RXR RXR RXR_agonist->RXR Heterodimer_bound RXR-Partner NR Heterodimer RXR->Heterodimer_bound Partner_NR Partner Nuclear Receptor (e.g., RAR, LXR) Partner_NR->Heterodimer_bound DNA DNA (Response Element) Heterodimer_bound->DNA Binds to Transcription Gene Transcription (Cell Growth, Differentiation, Apoptosis) DNA->Transcription Modulates

Simplified RXR signaling pathway.
PARP Inhibition and Synthetic Lethality

PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1/2, which are critical for homologous recombination repair of double-strand breaks, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.

G cluster_dna_damage DNA Damage Response cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Leads to PARP PARP Enzyme SSB->PARP Activates HR_Repair Homologous Recombination (BRCA1/2 dependent) DSB->HR_Repair Repaired by Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis In BRCA-deficient cells with PARP inhibition PARP->SSB Repairs Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (Potential Derivative) PARP_Inhibitor->PARP Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm & Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds to MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK_pathway PI3K_pathway PI3K-AKT Pathway EGFR->PI3K_pathway EGFR_Inhibitor EGFR Inhibitor (Potential Derivative) EGFR_Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Migration MAPK_pathway->Proliferation PI3K_pathway->Proliferation

References

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed physicochemical properties. The document summarizes key quantitative data, outlines experimental protocols for its preparation, and visualizes synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the chemical formula C₈H₅ClO₃, is a bifunctional molecule containing both a carboxylic acid and an aldehyde group attached to a chlorinated benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. Its primary application lies in its use as a reagent for the synthesis of potential retinoid X receptor (RXR) selective agonists, which are under investigation for the treatment of T-cell lymphoma.[1] The strategic placement of the chloro, formyl, and carboxyl groups on the aromatic ring allows for regioselective modifications, making it a valuable precursor for complex molecular architectures.

Discovery and History

The precise historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its emergence as a commercially available reagent and its citation in patents and scientific articles point towards its synthesis and characterization in the latter half of the 20th century, coinciding with the expansion of synthetic organic chemistry and the demand for novel intermediates in drug discovery.

The development of synthetic routes to substituted benzoic acids and benzaldehydes has a long history. Early methods for the introduction of a formyl group onto an aromatic ring, such as the Gattermann-Koch reaction, and the oxidation of methyl groups on a benzene ring have been well-established since the late 19th and early 20th centuries. It is likely that the synthesis of this compound was first achieved through the application and refinement of these classical organic reactions to a chlorinated toluene or benzoic acid precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 58588-59-3[1][2]
Molecular Formula C₈H₅ClO₃[2]
Molecular Weight 184.58 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available in cited literature
Boiling Point Not available in cited literature
Solubility Soluble in many organic solvents
pKa (Predicted) 3.41 ± 0.10[2]

Note: Experimental values for melting point, boiling point, and specific solubility data are not consistently reported in the surveyed literature. Researchers should determine these properties experimentally as needed for their specific applications. Spectroscopic data (NMR, IR, MS) can be found through suppliers and spectral databases.[3]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formylation of a substituted benzoic acid or the oxidation of a corresponding methyl group.

Synthesis from 3-Chlorobenzoic Acid

One of the most direct conceptual routes to this compound is the formylation of 3-chlorobenzoic acid.

Synthesis from 3-Chlorobenzoic Acid 3-Chlorobenzoic_Acid 3-Chlorobenzoic Acid Reagents Formaldehyde (HCHO) Heating 3-Chlorobenzoic_Acid->Reagents 3-Chloro-4-formylbenzoic_Acid This compound Reagents->3-Chloro-4-formylbenzoic_Acid

Caption: General scheme for the synthesis of this compound from 3-chlorobenzoic acid.

A reported method involves the direct formylation of 3-chlorobenzoic acid with formaldehyde under heating. This approach is attractive due to its atom economy and simplicity.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 3-chlorobenzoic acid and a suitable solvent.

  • Reagent Addition: Add formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include acidification, extraction with an organic solvent, and washing. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis from 3-Chloro-4-methylbenzoic Acid

An alternative and often more controlled method involves the oxidation of the methyl group of 3-chloro-4-methylbenzoic acid.

Synthesis from 3-Chloro-4-methylbenzoic Acid 3-Chloro-4-methylbenzoic_Acid 3-Chloro-4-methylbenzoic Acid Intermediate 3-Chloro-4-(dihalomethyl)benzoic Acid 3-Chloro-4-methylbenzoic_Acid->Intermediate Halogenation 3-Chloro-4-formylbenzoic_Acid This compound Intermediate->3-Chloro-4-formylbenzoic_Acid Hydrolysis

Caption: Synthetic pathway from 3-chloro-4-methylbenzoic acid.

This pathway typically involves two main steps: the halogenation of the methyl group followed by hydrolysis.

Experimental Protocol (Conceptual):

  • Halogenation of the Methyl Group:

    • Dissolve 3-chloro-4-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride).

    • Initiate a radical halogenation using a reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.

    • The reaction will proceed to form the corresponding 3-chloro-4-(dihalomethyl)benzoic acid. Monitor the reaction progress to avoid over-halogenation.

    • Isolate the dihalogenated intermediate.

  • Hydrolysis to the Aldehyde:

    • Hydrolyze the 3-chloro-4-(dihalomethyl)benzoic acid to the desired aldehyde. This can be achieved under aqueous acidic or basic conditions, or by using reagents like silver nitrate in aqueous ethanol.

    • After hydrolysis, acidify the reaction mixture (if necessary) to precipitate the product.

    • Purify the resulting this compound by recrystallization.

Applications in Drug Development and Organic Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of novel compounds targeting the retinoid X receptor (RXR).[1] The aldehyde functionality allows for the construction of various heterocyclic systems or for reductive amination to introduce diverse side chains. The carboxylic acid group provides a handle for forming amides, esters, or other derivatives, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Beyond this specific application, its structure is amenable to a wide range of organic transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecules for various biological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. While its detailed historical discovery is not prominently documented, its synthetic accessibility through established organic reactions ensures its continued availability for research and development. This guide has provided an overview of its properties, outlined key synthetic strategies, and highlighted its importance, thereby serving as a valuable resource for the scientific community. Further research into optimizing its synthesis and exploring its utility in novel synthetic applications is warranted.

References

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic Acid: Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the fundamental physicochemical properties of 3-Chloro-4-formylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.

Core Molecular Data

This compound is an organic compound featuring a benzoic acid core substituted with a chlorine atom and a formyl (aldehyde) group. This trifunctional nature makes it a versatile building block in organic synthesis.

Below is a summary of its key molecular properties.

PropertyValueSource
Chemical Formula C₈H₅ClO₃[1][2][3]
Molecular Weight 184.57 g/mol [2]
184.58 g/mol [3][4]
184.6 g/mol [1]
CAS Number 58588-59-3[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are application-specific and would be found in relevant scientific literature pertaining to a particular synthesis. As a starting material, its primary "protocol" involves its reaction with other molecules. For instance, it is used as a reagent in the synthesis of potential retinoid X receptor selective agonists for the treatment of T-cell lymphoma[5]. The specific reaction conditions, such as solvent, temperature, and catalysts, would be dictated by the desired transformation.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

A This compound B Molecular Formula: C₈H₅ClO₃ A->B has C Molecular Weight: ~184.58 g/mol A->C has

Caption: Relationship between the compound and its molecular properties.

References

An In-depth Technical Guide on the Safety and Handling Precautions for 3-Chloro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information provided is a synthesis of data from Safety Data Sheets (SDS) of structurally similar compounds, as a specific SDS for 3-Chloro-4-formylbenzoic acid was not available. All personnel handling this chemical must be adequately trained and should consult the most current safety data before use.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to pose the following hazards. This classification is extrapolated from data on similar compounds such as 3-chlorobenzoic acid and various formylbenzoic acids.[1][2][3]

GHS Classification (Anticipated):

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Irritation (Category 2A)[1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[2]

Signal Word: Warning[1]

Hazard Pictogram:

  • Exclamation Mark (GHS07)

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.

Code Precautionary Statement Reference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.[1][3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.[1]
P337 + P313If eye irritation persists: Get medical advice/attention.[1][3]
P362Take off contaminated clothing and wash before reuse.[1]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

Property Value Reference
Molecular Formula C₈H₅ClO₃[4]
Molecular Weight 184.58 g/mol [4]
Appearance Expected to be a solid.N/A
Solubility Likely soluble in water.[2]

Experimental Protocols: Safe Handling and Use

The following protocols are recommended for handling this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions through a formal risk assessment.

3.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area.[2][5]

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][5]

  • Skin Protection:

    • Wear appropriate protective gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] Follow proper glove removal technique to avoid skin contact.[1]

    • A lab coat or other protective clothing is required to prevent skin exposure.[5][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

3.3. General Hygiene Practices

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5]

  • Remove contaminated clothing and wash it before reuse.[1][2]

Storage and Disposal

4.1. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][5]

4.2. Waste Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2][5]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][8]

Emergency Procedures

5.1. First-Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]

  • If Swallowed: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[8][9] Call a poison center or doctor if you feel unwell.[5]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

5.3. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][8] Avoid breathing dust.[1] Evacuate personnel to a safe area.[1]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable container for disposal.[2][8] Avoid generating dust.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_execution Handling & Experimental Work cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response RiskAssessment Risk Assessment DevelopSOP Develop Standard Operating Procedure (SOP) RiskAssessment->DevelopSOP Informs GatherInfo Gather Safety Information (SDS) GatherInfo->RiskAssessment Input for Training Personnel Training DevelopSOP->Training Basis for PPE Don Personal Protective Equipment (PPE) Training->PPE EngControls Verify Engineering Controls (Fume Hood) PPE->EngControls Proceed to Handling Handle Chemical as per SOP EngControls->Handling Monitoring Monitor for Exposure/Spills Handling->Monitoring Spill Spill Response Handling->Spill If spill occurs Exposure Exposure Response (First Aid) Handling->Exposure If exposure occurs Fire Fire Response Handling->Fire If fire occurs Decontamination Decontaminate Work Area & Equipment Monitoring->Decontamination Upon Completion WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose of Waste via Approved Channels WasteSegregation->Disposal

Caption: Workflow for the safe handling of hazardous chemicals.

References

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-4-formylbenzoic acid, a halogenated aromatic carboxylic acid with the CAS number 56961-27-4, serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Commercial Availability and Supplier Information

This compound is readily available from a range of chemical suppliers catering to research and development needs. The purity and available quantities can vary between suppliers, and pricing is dependent on these factors. Below is a comparative summary of offerings from several notable suppliers.

SupplierPurityAvailable QuantitiesPrice (USD) - Indicative
Biosynth Information not specified1 g, 10 g$342.20 (1 g), $1,770.00 (10 g)
MySkinRecipes 98%100 mg, 250 mg, 1 g~
135(100mg),135 (100 mg), ~135(100mg),
228 (250 mg), ~$605 (1 g)
BLD Pharm Information not specifiedInquire for detailsInquire for details
Manchester Organics Information not specifiedInquire for detailsInquire for details
SciSupplies 95.0%5 g~$770
Reagentia Information not specified100 mg, 250 mg, 1 g~
375(100mg),375 (100 mg), ~375(100mg),
467 (250 mg), ~$985 (1 g)

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request a formal quote from the suppliers for the most up-to-date pricing and for bulk quantities.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the oxidation of the corresponding methyl-substituted precursor, 3-chloro-4-methylbenzoic acid.

Experimental Protocol: Oxidation of 3-chloro-4-methylbenzoic Acid

Materials:

  • 3-chloro-4-methylbenzoic acid

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (CH2Cl2)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylbenzoic acid in an aqueous solution of sodium hydroxide.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate is quenched by the careful addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and acidify with dilute sulfuric acid until the pH is acidic, leading to the precipitation of the crude this compound.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

G cluster_synthesis Synthesis Workflow start Start: 3-chloro-4-methylbenzoic acid dissolve Dissolve in aq. NaOH start->dissolve oxidize Add aq. KMnO4 (Oxidation) dissolve->oxidize monitor Monitor by TLC oxidize->monitor workup Quench with NaHSO3 monitor->workup Reaction complete filter1 Filter MnO2 workup->filter1 acidify Acidify with H2SO4 filter1->acidify filter2 Isolate crude product acidify->filter2 purify Recrystallize filter2->purify end End: this compound purify->end G cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (0.1-1 mg/mL in mobile phase) hplc_system HPLC System (C18 column, UV detector) sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Gradient Elution (Water/Acetonitrile with TFA) injection->separation detection UV Detection at 235 nm separation->detection data_analysis Data Analysis (Peak integration, Purity calculation) detection->data_analysis G cluster_pathway RXR-RAR Signaling Pathway in T-Cell Lymphoma RXR_agonist RXR Agonist (derived from This compound) RXR_RAR RXR-RAR Heterodimer RXR_agonist->RXR_RAR RAR_agonist RAR Agonist RAR_agonist->RXR_RAR CoR Corepressors RXR_RAR->CoR No Ligand CoA Coactivators RXR_RAR->CoA Ligand Bound RARE RARE (DNA) CoR->RARE Binds CoA->RARE Binds Transcription_Repression Transcription Repressed RARE->Transcription_Repression Transcription_Activation Transcription Activated RARE->Transcription_Activation Gene_Targets Target Genes (e.g., pro-apoptotic, cell cycle regulators) Transcription_Activation->Gene_Targets Apoptosis Apoptosis Gene_Targets->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Targets->Proliferation_Inhibition

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-4-formylbenzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-4-formylbenzoic acid as a versatile starting material for the synthesis of various heterocyclic compounds, particularly quinazolinones. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.

The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group on a chlorinated benzene ring, allows for diverse synthetic transformations. The protocols provided herein are based on established synthetic methodologies for quinazolinone synthesis and are adapted for the specific use of this starting material.

Key Applications
  • Synthesis of Substituted Quinazolinones: this compound is a valuable precursor for the synthesis of 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid and its derivatives. The chloro-substituent and the carboxylic acid moiety can be retained in the final product, offering sites for further functionalization to modulate biological activity.

  • Multicomponent Reactions: The aldehyde functionality of this compound makes it a suitable component for multicomponent reactions (MCRs), enabling the rapid and efficient construction of complex heterocyclic scaffolds in a single step.[1]

  • Combinatorial Chemistry: The described synthetic routes are amenable to combinatorial approaches for the generation of libraries of quinazolinone derivatives for high-throughput screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid

This protocol describes a plausible one-pot synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid from this compound and urea, inspired by similar quinazolinone syntheses.

Reaction Scheme:

G cluster_reactants Reactants reactant1 This compound reagents Formamide (solvent) Heat reactant2 Urea product 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid reagents->product Cyclocondensation

Figure 1: Proposed synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Materials:

  • This compound

  • Urea

  • Formamide

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and urea (1.5-2.0 eq).

  • Add formamide as a solvent (sufficient to dissolve the reactants upon heating). Formamide also serves as a source of ammonia and a reducing agent for the intermediate imine.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Expected Yield: Based on similar quinazolinone syntheses, yields are expected to be in the range of 60-80%.

Protocol 2: Synthesis of 3-Substituted-7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acids

This protocol outlines a two-step synthesis of N-substituted quinazolinones, which involves the initial formation of a Schiff base followed by cyclization.

Experimental Workflow:

G start This compound step1 Step 1: Schiff Base Formation (Ethanol, reflux) start->step1 amine Primary Amine (R-NH2) amine->step1 intermediate Intermediate Schiff Base step1->intermediate step2 Step 2: Oxidative Cyclization (e.g., Chloramine-T or DDQ) intermediate->step2 product 3-Substituted-7-chloro-4-oxo- 3,4-dihydroquinazoline-6-carboxylic Acid step2->product

Figure 2: Two-step synthesis of 3-substituted quinazolinones.

Step 1: Schiff Base Formation

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base intermediate.

Step 2: Oxidative Cyclization

  • Dissolve the crude Schiff base from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an oxidizing agent, for example, Chloramine-T (1.2 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted quinazolinone.

Data Presentation

The following table summarizes the potential scope of Protocol 2 with various primary amines and the expected biological activities of the resulting quinazolinone derivatives, based on existing literature for similar compounds.

EntryPrimary Amine (R-NH2)Expected Product (R group)Potential Biological Activity
1AnilinePhenylAnticancer, Anticonvulsant
24-Methoxyaniline4-MethoxyphenylAnti-inflammatory, Antimicrobial
3BenzylamineBenzylAntiviral, Antibacterial
4CyclohexylamineCyclohexylAntifungal
52-Aminoethanol2-HydroxyethylIncreased water solubility

Table 1: Potential scope of 3-substituted-7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acids and their associated biological activities.

Signaling Pathway Visualization

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the most common targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The 7-chloroquinazoline scaffold is a known pharmacophore for EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone 7-Chloro-Quinazolinone Derivative Quinazolinone->EGFR Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Inhibition of the EGFR signaling pathway by 7-chloro-quinazoline derivatives.

The diagram illustrates how 7-chloro-quinazoline derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block the downstream signaling cascade that leads to cancer cell proliferation and survival. This mechanism of action is a cornerstone of targeted cancer therapy.

References

Application Notes and Protocols: 3-Chloro-4-formylbenzoic acid as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-4-formylbenzoic acid is a valuable bifunctional aromatic compound that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring, offers multiple reaction sites for diverse chemical transformations. This allows for the construction of complex molecular architectures integral to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of a precursor for the SGLT2 inhibitor, Ertugliflozin.

Key Applications in Pharmaceutical Synthesis

This compound is a versatile building block for various classes of therapeutic agents, including:

  • SGLT2 Inhibitors: As a precursor to the aglycone moiety of Ertugliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3]

  • Kinase Inhibitors: The chloro-substituted benzoic acid scaffold can be elaborated to synthesize inhibitors of various kinases, which are critical targets in oncology.[4]

  • Anticancer Agents: Derivatives of chloro-benzoic acids have been explored for their potential as anticancer agents, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

Application Example 1: Synthesis of a Key Intermediate for Ertugliflozin

A significant application of this compound is in the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a key intermediate in the production of Ertugliflozin.[6][7] The synthesis involves a multi-step process that showcases the utility of the functional groups present in the starting material.

Synthetic Workflow:

The overall synthetic strategy involves the selective reduction of the carboxylic acid group to a primary alcohol, followed by conversion to a benzyl bromide, and subsequent coupling with a suitable reagent to introduce the 4-ethoxybenzyl moiety.

ertugliflozin_intermediate_synthesis start This compound step1 Step 1: Selective Reduction (e.g., BH3-THF) start->step1 intermediate1 (2-Chloro-4-(hydroxymethyl)phenyl)methanol step1->intermediate1 step2 Step 2: Halogenation (e.g., PBr3) intermediate1->step2 intermediate2 4-(Bromomethyl)-1-chloro-2-formylbenzene step2->intermediate2 step3 Step 3: Friedel-Crafts Alkylation (with Phenetole, AlCl3) intermediate2->step3 final_product 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde step3->final_product

Caption: Synthetic workflow for 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
Experimental Protocols:

Step 1: Synthesis of (2-Chloro-4-(hydroxymethyl)phenyl)methanol

This protocol describes the selective reduction of the carboxylic acid group of this compound.

  • Materials:

    • This compound

    • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the BH3-THF solution (2.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(Bromomethyl)-1-chloro-2-formylbenzene

This protocol details the conversion of the diol to a benzyl bromide.

  • Materials:

    • (2-Chloro-4-(hydroxymethyl)phenyl)methanol

    • Phosphorus tribromide (PBr3)

    • Anhydrous Dichloromethane (DCM)

    • Ice-cold water

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve (2-Chloro-4-(hydroxymethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add PBr3 (0.5 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture into ice-cold water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude benzyl bromide. Caution: Benzyl bromides are lachrymatory and should be handled in a fume hood.

Step 3: Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde

This protocol describes the Friedel-Crafts alkylation to yield the final intermediate.

  • Materials:

    • 4-(Bromomethyl)-1-chloro-2-formylbenzene

    • Phenetole (4-ethoxybenzene)

    • Anhydrous Aluminum chloride (AlCl3)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of anhydrous AlCl3 (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 4-(bromomethyl)-1-chloro-2-formylbenzene (1.0 eq) in DCM dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add phenetole (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (%)
1(2-Chloro-4-(hydroxymethyl)phenyl)methanolThis compound85-95>95 (NMR)
24-(Bromomethyl)-1-chloro-2-formylbenzene(2-Chloro-4-(hydroxymethyl)phenyl)methanol80-90>95 (NMR)
34-Chloro-3-(4-ethoxybenzyl)benzaldehyde4-(Bromomethyl)-1-chloro-2-formylbenzene70-80>98 (HPLC)

Biological Context: SGLT2 Inhibition Pathway

Ertugliflozin, synthesized from the intermediate derived from this compound, exerts its therapeutic effect by inhibiting the Sodium-Glucose Cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[8] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[5]

SGLT2_inhibition_pathway cluster_kidney Kidney Proximal Tubule glomerulus Glomerular Filtration glucose_filtrate Glucose in Filtrate glomerulus->glucose_filtrate sglt2 SGLT2 Transporter glucose_filtrate->sglt2 urine Urine glucose_filtrate->urine Increased Excretion glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption bloodstream Bloodstream glucose_reabsorption->bloodstream ertugliflozin Ertugliflozin ertugliflozin->sglt2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Ertugliflozin.

Application Example 2: Synthesis of Kinase Inhibitor Scaffolds

The carboxylic acid and aldehyde functionalities of this compound can be orthogonally functionalized to generate diverse libraries of compounds for screening as kinase inhibitors. For instance, the carboxylic acid can be converted to an amide, while the aldehyde can undergo reactions like reductive amination or Wittig olefination.

General Workflow for Library Synthesis:

kinase_inhibitor_synthesis cluster_amide Amide Formation cluster_aldehyde Aldehyde Modification start This compound amide_formation Amide Coupling (R1-NH2, Coupling Reagent) start->amide_formation amide_intermediate Amide Intermediate amide_formation->amide_intermediate reductive_amination Reductive Amination (R2-NH2, NaBH(OAc)3) amide_intermediate->reductive_amination wittig_reaction Wittig Reaction (Phosphonium Ylide) amide_intermediate->wittig_reaction final_products Diverse Kinase Inhibitor Scaffolds reductive_amination->final_products wittig_reaction->final_products

Caption: General workflow for kinase inhibitor library synthesis.
Protocol: Amide Formation from this compound

  • Materials:

    • This compound

    • Primary or secondary amine (R1-NH2)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Lithium chloride (5% aqueous solution)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

    • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (3x) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data for Amide Coupling
Amine (R1-NH2)ProductYield (%)Purity (%)
AnilineN-phenyl-3-chloro-4-formylbenzamide85-95>98 (HPLC)
BenzylamineN-benzyl-3-chloro-4-formylbenzamide88-96>98 (HPLC)
Morpholine(3-Chloro-4-formylphenyl)(morpholino)methanone90-98>99 (HPLC)

This compound is a highly adaptable and economically significant building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in constructing complex molecules for targeted therapies, highlighting its importance in modern drug discovery and development. The orthogonal reactivity of its functional groups allows for the streamlined synthesis of diverse chemical scaffolds, making it an indispensable tool for medicinal chemists.

References

Application Notes and Protocols for Reactions Involving 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving 3-Chloro-4-formylbenzoic acid, a versatile bifunctional building block in organic synthesis. Its aldehyde and carboxylic acid moieties offer orthogonal reactivity, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research.[1]

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The aldehyde group of this compound readily participates in this reaction with various active methylene compounds. These products are valuable intermediates for further synthetic elaborations.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of this compound with malononitrile, catalyzed by a weak base like piperidine or an ammonium salt.

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Piperidine (or Ammonium Acetate)

  • Ethanol (or Toluene)

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Illustrative Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 2-4 hours
Melting Point Varies with product

Experimental Workflow:

Knoevenagel_Condensation

Caption: Knoevenagel Condensation Workflow.

Synthesis of Phthalazinone Derivatives

Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can serve as a precursor to substituted phthalazinones through condensation with hydrazine derivatives.

Experimental Protocol: Synthesis of 7-Chloro-1-oxo-1,2-dihydrophthalazine-6-carboxylic Acid

This protocol outlines the cyclocondensation of this compound with hydrazine hydrate.

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (or Acetic Acid)

  • Deionized Water

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol and then with deionized water.

  • Dry the product in a vacuum oven to yield the desired phthalazinone derivative.

Illustrative Quantitative Data:

ParameterValue
Yield 75-85%
Purity (by NMR) >97%
Reaction Time 4-6 hours
Melting Point >300 °C (decomposes)

Experimental Workflow:

Phthalazinone_Synthesis

Caption: Phthalazinone Synthesis Workflow.

Reductive Amination for the Synthesis of Amino Acid Derivatives

Reductive amination is a powerful method for the formation of C-N bonds. The aldehyde group of this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol describes the reaction of this compound with benzylamine in the presence of a reducing agent.

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (or Sodium cyanoborohydride)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Quantitative Data:

ParameterValue
Yield 60-75%
Purity (by LC-MS) >95%
Reaction Time 12-24 hours
Physical State White to off-white solid

Experimental Workflow:

Reductive_Amination

Caption: Reductive Amination Workflow.

References

Application Notes and Protocols: Derivatization of 3-Chloro-4-formylbenzoic Acid for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-Chloro-4-formylbenzoic acid, a versatile bifunctional molecule, for the development of novel compounds for biological studies. This document outlines strategies to modify its carboxylic acid and aldehyde functionalities to synthesize derivatives with potential applications as modulators of key biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and the Retinoid X Receptor (RXR).

Introduction to Derivatization Strategies

This compound possesses two reactive functional groups: a carboxylic acid and an aldehyde. These can be selectively or sequentially modified to generate a diverse library of compounds.

  • Carboxylic Acid Derivatization: The carboxylic acid group is readily converted to amides, esters, or other bioisosteres. Amide formation through coupling with various amines is a common strategy to introduce diverse chemical functionalities and modulate the physicochemical properties of the parent molecule.[1][2]

  • Aldehyde Derivatization: The aldehyde group can undergo reactions such as Schiff base formation and reductive amination. These reactions are instrumental in introducing nitrogen-containing heterocycles or substituted amino groups, which can be crucial for biological activity.

The choice of derivatization strategy depends on the target biological pathway and the desired pharmacological profile of the final compound. For instance, derivatives of substituted benzoic acids have been explored as EGFR inhibitors and RXR agonists.[3][4][5]

Derivatization for Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[6] Dysregulation of the EGFR signaling cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

EGFR Signaling Pathway Overview

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain. This initiates downstream signaling cascades, principally the MAPK, Akt, and JNK pathways, leading to cell proliferation and survival.[7]

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP3 Akt Akt PIP3->Akt P mTOR mTOR Akt->mTOR P mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

Experimental Protocol: Synthesis of an Amide Derivative as a Potential EGFR Inhibitor

This protocol describes the synthesis of an N-aryl amide derivative of this compound, a common scaffold for EGFR inhibitors.

Workflow:

EGFR_Inhibitor_Synthesis_Workflow start Start: This compound + Substituted Aniline step1 Step 1: Amide Coupling (EDC, HOBt, DMF) start->step1 step2 Step 2: Reaction Monitoring (TLC) step1->step2 step3 Step 3: Work-up (Aqueous extraction) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 step5 Step 5: Characterization (NMR, MS) step4->step5 end_node End: Pure Amide Derivative step5->end_node RXR_Signaling_Pathway RXR/RAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR_agonist RXR Agonist RXR RXR RXR_agonist->RXR RAR_agonist RAR Agonist RAR RAR RAR_agonist->RAR RARE RARE (DNA) RXR->RARE Heterodimerization RAR->RARE Transcription Gene Transcription RARE->Transcription RXR_Agonist_Synthesis_Workflow start Start: This compound + Amine step1 Step 1: Schiff Base Formation (Ethanol, Reflux) start->step1 step2 Step 2: Reaction Monitoring (TLC) step1->step2 step3 Step 3: Isolation (Cooling, Filtration) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 step5 Step 5: Characterization (NMR, IR, MS) step4->step5 end_node End: Pure Schiff Base Derivative step5->end_node

References

Application Notes and Protocols: 3-Chloro-4-formylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-formylbenzoic acid is a versatile bifunctional aromatic compound that has emerged as a crucial building block in medicinal chemistry. Its unique structure, featuring a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring, provides multiple reactive sites for the construction of complex heterocyclic scaffolds and diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a focus on Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors, which are at the forefront of targeted cancer therapy.

Key Applications in Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1] Its aldehyde group allows for the formation of Schiff bases and the construction of heterocyclic rings, while the carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The chloro substituent can influence the electronic properties and metabolic stability of the final compound.

Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

This compound is a valuable precursor for the synthesis of potent PARP-1 inhibitors. The general synthetic strategy involves the reaction of the aldehyde group with a hydrazine derivative to form a phthalazinone-like core, which mimics the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme. The carboxylic acid group is then typically coupled with various amines to introduce diversity and optimize the pharmacokinetic and pharmacodynamic properties of the inhibitors.

Quantitative Data: PARP-1 Inhibitory Activity

Compound IDModification from this compound corePARP-1 IC50 (nM)Reference
Olaparib (Reference) -5[3]
Veliparib (Reference) -8.3[3]
Inhibitor A Phthalazinone core, piperazine-linked phenyl group15[4]
Inhibitor B Phthalazinone core, piperazine-linked cyclopropyl group28[4]
Inhibitor C Thieno[3,4-d]imidazole-4-carboxamide core723[4]
Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

The scaffold of this compound can be elaborated into various heterocyclic systems known to exhibit kinase inhibitory activity, such as quinazolinones. The synthesis often involves a condensation reaction of the aldehyde with an amino-substituted aromatic or heteroaromatic ring, followed by cyclization to form the quinazolinone core. The carboxylic acid can be functionalized to interact with specific residues in the kinase active site.

Quantitative Data: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
Gefitinib (Reference) EGFR0.033[5]
Erlotinib (Reference) EGFR0.002[5]
Quinazolinone Derivative 1 c-Met0.18[6]
Quinazolinone Derivative 2 c-Met<0.01[6]
Benzo[c][7][8]naphthyridine Derivative CK20.00038[9]

Experimental Protocols

Protocol 1: Synthesis of a Phthalazinone Intermediate for PARP-1 Inhibitors

This protocol describes the synthesis of a key phthalazinone intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the phthalazinone intermediate.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of a Quinazolinone Derivative for Kinase Inhibitors

This protocol outlines the synthesis of a quinazolinone derivative from this compound and an appropriate amine.

Materials:

  • This compound

  • 2-Amino-5-chlorobenzonitrile

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • L-proline

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), 2-amino-5-chlorobenzonitrile (1.1 eq), potassium carbonate (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq) in DMF.

  • Heat the mixture at 120 °C for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone derivative.

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Inhibitor PARP Inhibitor (derived from This compound) Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition in DNA Repair.

Kinase_Inhibition_Workflow Start This compound Synthesis Synthesis of Quinazolinone Library Start->Synthesis Screening Kinase Screening Assay Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Kinase Inhibitor Discovery Workflow.

References

Synthesis of Novel Compounds Using 3-Chloro-4-formylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-formylbenzoic acid is a versatile bifunctional molecule containing both an aldehyde and a carboxylic acid moiety, making it a valuable starting material for the synthesis of a diverse range of novel compounds. Its substituted benzene ring offers a scaffold for the development of new therapeutic agents and other fine chemicals. The presence of the chloro and formyl groups at positions 3 and 4, respectively, allows for regioselective reactions, enabling the targeted synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of new chemical entities derived from this compound, focusing on key synthetic transformations including Schiff base formation, Knoevenagel condensation, Biginelli, and Ugi multicomponent reactions.

Physicochemical Properties of this compound

PropertyValue
CAS Number 58588-59-3
Molecular Formula C₈H₅ClO₃[1]
Molecular Weight 184.58 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 178-182 °C
Solubility Soluble in dimethylformamide (DMF) and other polar organic solvents; sparingly soluble in water.

Application 1: Synthesis of Schiff Base Derivatives and Their Antimicrobial Activity

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from substituted benzoic acids have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde group of this compound readily undergoes condensation with various primary amines to yield novel Schiff base derivatives.

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add the desired primary amine (1.0 - 1.2 eq.). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

Data Presentation: Antimicrobial Activity of Synthesized Schiff Bases
Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm)
SB-01 Staphylococcus aureusDataDataData
Escherichia coliDataDataData
Candida albicansDataDataData
SB-02 Staphylococcus aureusDataDataData
Escherichia coliDataDataData
Candida albicansDataDataData

Data to be populated upon experimental evaluation.

Workflow for Schiff Base Synthesis and Antimicrobial Screening

Schiff_Base_Workflow A This compound + Primary Amine B Condensation Reaction (Solvent, Catalyst) A->B C Crude Schiff Base B->C D Purification (Recrystallization) C->D E Pure Schiff Base D->E F Characterization (NMR, IR, MS) E->F G Antimicrobial Screening (MIC, MBC, Zone of Inhibition) E->G H Data Analysis G->H

Caption: Workflow for the synthesis, characterization, and antimicrobial evaluation of Schiff bases.

Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The aldehyde functionality of this compound makes it an excellent substrate for this reaction, leading to the formation of various derivatives with potential applications in materials science and medicinal chemistry.

Experimental Protocol: General Procedure for Knoevenagel Condensation
  • Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 eq.).

  • Catalyst and Solvent: Add a catalytic amount of a base such as piperidine, pyridine, or ammonium acetate. The reaction can be performed in a solvent like ethanol, or under solvent-free conditions.

  • Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.[5]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization.

Data Presentation: Yields of Knoevenagel Condensation Products

The following table is a template for presenting the yields of Knoevenagel condensation products based on different active methylene compounds and reaction conditions.

EntryActive Methylene CompoundCatalystSolventReaction ConditionsYield (%)
1MalononitrilePiperidineEthanolReflux, 2hData
2Ethyl CyanoacetateAmmonium AcetateTolueneReflux, 4hData
3Barbituric AcidPyridineDMF80 °C, 3hData

Data to be populated upon experimental evaluation.

Diagram of Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Knoevenagel Condensation A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent/Solvent-free D->E F α,β-Unsaturated Product E->F

Caption: General scheme of the Knoevenagel condensation reaction.

Application 3: Biginelli Multicomponent Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs).[6][7] These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[8] this compound can serve as the aldehyde component in this reaction.

Experimental Protocol: General Procedure for Biginelli Reaction
  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq.), and urea or thiourea (1.5 eq.).

  • Catalyst and Solvent: Add a catalytic amount of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid). The reaction is typically carried out in a protic solvent like ethanol.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Data Presentation: Synthesis of Dihydropyrimidinone Derivatives
Entryβ-KetoesterUrea/ThioureaCatalystYield (%)
1Ethyl AcetoacetateUreaHClData
2Methyl AcetoacetateUreaYb(OTf)₃Data
3Ethyl AcetoacetateThioureap-TSAData

Data to be populated upon experimental evaluation.

Biginelli Reaction Workflow

Biginelli_Reaction_Workflow Reactants This compound + β-Ketoester + Urea/Thiourea Reaction One-Pot Condensation (Acid Catalyst, Reflux) Reactants->Reaction Product Dihydropyrimidinone Derivative Reaction->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the Biginelli multicomponent reaction.

Application 4: Ugi Multicomponent Reaction for the Synthesis of Peptidomimetics

The Ugi reaction is a versatile four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[9][10] This reaction is a powerful tool for the synthesis of peptidomimetics and other complex molecules in a single step.[10] In this context, this compound can act as both the aldehyde and the carboxylic acid component in an intramolecular Ugi reaction, or as the aldehyde component in a standard intermolecular Ugi reaction.

Experimental Protocol: General Procedure for Intermolecular Ugi Reaction
  • Reaction Setup: In a flask, combine this compound (as the aldehyde component, 1.0 eq.), a primary amine (1.0 eq.), a carboxylic acid (1.0 eq.), and an isocyanide (1.0 eq.) in a polar solvent such as methanol.

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Data Presentation: Ugi Reaction Products
EntryAmineCarboxylic AcidIsocyanideYield (%)
1AnilineAcetic AcidCyclohexyl isocyanideData
2BenzylamineBenzoic Acidtert-Butyl isocyanideData
3Glycine methyl esterFormic AcidBenzyl isocyanideData

Data to be populated upon experimental evaluation.

Ugi Reaction Logical Diagram

Ugi_Reaction Aldehyde This compound (Aldehyde) Ugi_Reaction Ugi 4-Component Reaction Aldehyde->Ugi_Reaction Amine Primary Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Product Bis-Amide (Peptidomimetic) Ugi_Reaction->Product

Caption: Components of the Ugi four-component reaction.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds. The application notes and protocols provided herein for Schiff base formation, Knoevenagel condensation, and Biginelli and Ugi multicomponent reactions offer a solid foundation for researchers and scientists in the field of drug discovery and fine chemical synthesis. The diverse structures accessible from this single precursor highlight its potential for generating libraries of compounds for biological screening and the development of new chemical entities with significant therapeutic potential. Further exploration of the biological activities of these novel derivatives is warranted to fully realize the potential of this versatile building block.

References

Application Notes and Protocols for the Catalytic Conversion of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various catalytic conversions of 3-Chloro-4-formylbenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and an aryl chloride—allows for a range of selective transformations, including oxidation, reduction, cross-coupling, and dehalogenation. The following protocols are designed as robust starting points for laboratory synthesis and can be optimized for specific applications.

Catalytic Oxidation of the Formyl Group

The selective oxidation of the formyl group in this compound to a carboxylic acid yields 3-chloro-1,4-benzenedicarboxylic acid, a valuable monomer for specialty polymers and a precursor for further chemical synthesis. Phase transfer catalysis with potassium permanganate is an effective method for this transformation.[2][3]

Experimental Protocol: Phase Transfer Catalyzed Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Toluene or Ethyl acetate (solvent)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (0.1 mol) in 50 mL of toluene or ethyl acetate containing the phase transfer catalyst (0.01 mol).[2]

  • In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water.[2]

  • Combine the organic and aqueous solutions in the round-bottom flask.

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, separate the two phases using a separatory funnel.

  • Wash the organic layer with an aqueous solution of sodium bisulfite to remove excess permanganate, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data
ReactantProductCatalystSolventYieldReference
Substituted BenzaldehydesSubstituted Benzoic AcidsTetrabutylammonium bromideEthyl Acetate>90%[3]
Substituted BenzaldehydesSubstituted Benzoic AcidsTetrabutylphosphonium bromideToluene>90%[2]

Catalytic Reduction of the Formyl Group

The reduction of the formyl group to a hydroxymethyl group transforms this compound into 3-Chloro-4-(hydroxymethyl)benzoic acid, a useful building block in medicinal chemistry. A mild and selective method for this is reduction with sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol, ethanol, or propan-2-ol (solvent)

  • Dilute acid (e.g., 1M HCl) for workup

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask.[4]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add dilute acid to quench the excess sodium borohydride and neutralize the reaction mixture.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data
ReactantProductReducing AgentSolventYieldReference
AldehydesPrimary AlcoholsSodium BorohydrideAlcoholHigh[4]
BenzaldehydeBenzyl alcoholPMHS / K₂CO₃DMFExcellent[5]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the aromatic ring can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents.[6][7] The use of bulky, electron-rich phosphine ligands is often necessary for the coupling of aryl chlorides.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, RuPhos, or P(t-Bu)₃)[8]

  • Base (e.g., K₃PO₄ or K₂CO₃)[6]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).[9]

  • In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.08 eq). Add this catalyst system to the reaction flask.[8]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.[8]

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.[8]

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.[8][9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the benzoic acid.[9]

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[9]

Quantitative Data
Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventYieldReference
2-Chloro-6-fluorobenzaldehydeArylboronic acidPd(OAc)₂ / SPhosK₃PO₄TolueneVaries[8]
3-(3-Chloro-3-butenyl)benzoic acidArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneVaries[9]
3-Bromobenzoic acidArylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterHigh[6]

Catalytic Hydrodechlorination

Catalytic hydrodechlorination is a useful reaction for the removal of chlorine atoms from aromatic rings, which can be important for modifying the biological activity of a molecule or for the synthesis of derivatives. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

Experimental Protocol: Hydrodechlorination

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5 or 10 mol%)

  • Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., ethanol, methanol, or a biocompatible medium)

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon of H₂)

Procedure:

  • Dissolve this compound in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • If using H₂ gas, evacuate the vessel and backfill with hydrogen (this should be done with appropriate safety precautions).

  • If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.[10]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by recrystallization or column chromatography.

Quantitative Data
SubstrateProductCatalystHydrogen SourceSolventYieldReference
Aryl ChloridesArenesPd/CAmmonium FormateBiological Media60-98%[10]
ChlorobenzeneBenzenePd-Fe/SiO₂H₂Gas PhaseVaries[11]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh and combine This compound, Coupling Partner, Base catalyst Add Catalyst System (Palladium Precatalyst + Ligand) reagents->catalyst inert Establish Inert Atmosphere (Purge with Ar or N2) catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool_quench Cool to Room Temperature and Add Water/Organic Solvent monitor->cool_quench extract Acidify and Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-R(L_n) pd_complex->transmetalation_complex Transmetalation (R-B(OR')_2) transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination

References

The Strategic Role of 3-Chloro-4-formylbenzoic Acid in the Synthesis of Bioactive Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Chloro-4-formylbenzoic acid is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex bioactive molecules. Its unique structure, featuring both a carboxylic acid and an aldehyde group on a chlorinated benzene ring, allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery. The presence of the chloro and carboxyl functionalities provides handles for further derivatization, while the aldehyde group is a key component in cyclization reactions to form heterocyclic systems. This document outlines the application of this compound in the synthesis of potent quinoline-based bioactive molecules and provides detailed protocols for their preparation and evaluation.

Synthesis of 7-Chloroquinoline-6-carboxylic Acid Derivatives

A prominent application of this compound is in the synthesis of 7-chloroquinoline-6-carboxylic acid derivatives via the Doebner reaction.[1][2] This acid-catalyzed, three-component reaction involves the condensation of an aniline, an aldehyde (in this case, the aldehyde functionality of this compound), and pyruvic acid to form a quinoline-4-carboxylic acid scaffold. The resulting 7-chloroquinoline-6-carboxylic acid core is a key pharmacophore found in numerous compounds with significant biological activities, including anticancer and antimalarial properties.[3][4]

Experimental Protocol: Synthesis of 7-Chloro-2-phenylquinoline-6-carboxylic Acid

This protocol describes the synthesis of a representative bioactive molecule, 7-Chloro-2-phenylquinoline-6-carboxylic acid, using this compound, aniline, and pyruvic acid.

Materials:

  • This compound

  • Aniline

  • Pyruvic acid

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.85 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 100 mL of absolute ethanol.

  • Acidification and Addition of Pyruvic Acid: To the stirred solution, add concentrated hydrochloric acid (1 mL) dropwise. Following this, add pyruvic acid (0.88 g, 10 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: The residue is redissolved in 100 mL of water and neutralized with a 1 M sodium hydroxide solution until a pH of 7 is reached. The aqueous layer is then extracted with dichloromethane (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude 7-Chloro-2-phenylquinoline-6-carboxylic acid is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Biological Activity of 7-Chloroquinoline Derivatives

Derivatives of 7-chloroquinoline exhibit a wide range of biological activities, making them attractive candidates for drug development. The data presented below summarizes the anticancer and antimalarial activities of various 7-chloroquinoline derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-Chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6
7-Chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1[5]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast Cancer)4.60[5]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM (Leukemia)0.55 - 2.74[5]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016[6]
Quinoline-6-carboxylic acid derivative 4dA549 (Lung Cancer)- (Inhibits h-NTPDase1 with IC₅₀ of 0.28 µM)

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

Compound/DerivativeParasite StrainIC₅₀ (µM)Reference
7-chloroquinoline derivative 9Plasmodium falciparum21.41[3][7]
7-chloroquinoline derivative 3aPlasmodium falciparumMore active than quinine[8]
7-chloroquinoline derivative 3bPlasmodium falciparumExcellent activity compared to quinine[8]
CQPA-26Plasmodium falciparum NF541.29
CQPPM-9Plasmodium falciparum NF541.42

Visualizing Synthetic and Biological Pathways

Synthesis Workflow

The following diagram illustrates the synthetic pathway from this compound to 7-Chloro-2-phenylquinoline-6-carboxylic acid via the Doebner reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Doebner Reaction cluster_product Product 3_Chloro_4_formylbenzoic_acid This compound Reaction_Vessel Ethanol, HCl (cat.) Reflux 3_Chloro_4_formylbenzoic_acid->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Pyruvic_acid Pyruvic acid Pyruvic_acid->Reaction_Vessel Product 7-Chloro-2-phenylquinoline- 6-carboxylic acid Reaction_Vessel->Product

Caption: Synthetic workflow for 7-Chloro-2-phenylquinoline-6-carboxylic acid.

STAT3 Signaling Pathway Inhibition

Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[9] The diagram below depicts a simplified representation of this pathway and the point of inhibition.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Quinoline_Derivative Quinoline-based Inhibitor Quinoline_Derivative->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by quinoline derivatives.

References

Application Notes and Protocols for the Quantification of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Chloro-4-formylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The accurate quantification of this compound is critical for process optimization, quality control, and stability testing. The methods outlined below include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of aromatic carboxylic acids.[2] This method provides high sensitivity, selectivity, and accuracy for the quantification of this compound. The protocol provided is based on established methods for similar halogenated benzoic acid derivatives.[2][3][4]

Quantitative Data Summary
ParameterHPLC Method
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol: HPLC-UV

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound reference standard

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v). A common starting gradient is 40:60 (Acetonitrile:Aqueous).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Serial Dilutions Dissolve_Standard->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject_Standards Inject Standards Dilute->Inject_Standards Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Standards Equilibrate->Inject_Sample Detect UV Detection (254 nm) Inject_Standards->Detect Inject_Sample->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Detect->Quantify Cal_Curve->Quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

GC can be used for the analysis of this compound, typically after a derivatization step to increase its volatility and thermal stability. The carboxylic acid group is usually derivatized to an ester (e.g., methyl ester).

Quantitative Data Summary
ParameterGC-FID Method
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 3.0%
Experimental Protocol: GC-FID after Derivatization

2.1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization reagent (e.g., BF₃-methanol or diazomethane)

  • Solvents (e.g., methanol, dichloromethane)

  • This compound reference standard

2.2. Derivatization (Methylation with BF₃-Methanol)

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 2 mL of BF₃-methanol solution (14% w/v).

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of dichloromethane.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the lower organic layer to a clean vial for GC analysis.

2.3. GC Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless mode)

2.4. Analysis and Quantification

  • Follow the same principles of standard and sample preparation (before derivatization) and calibration curve generation as described for the HPLC method.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Add_Reagent Add BF3-Methanol Weigh->Add_Reagent Heat Heat (60°C, 30 min) Add_Reagent->Heat Extract Liquid-Liquid Extraction Heat->Extract Inject Inject into GC Extract->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Detect->Quantify Cal_Curve->Quantify

Caption: GC analysis workflow with pre-column derivatization.

UV-Vis Spectrophotometry

This method is simpler and faster than chromatography but less specific. It is suitable for the quantification of this compound in pure samples or simple mixtures where interfering substances do not absorb at the same wavelength.

Quantitative Data Summary
ParameterUV-Vis Method
Linearity (R²) > 0.99
λmax ~250-260 nm (in Methanol)
Molar Absorptivity (ε) To be determined empirically
Experimental Protocol: UV-Vis

3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • This compound reference standard

3.2. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in methanol.

  • Prepare Sample: Prepare a sample solution of appropriate concentration in methanol.

  • Measurement: Measure the absorbance of the blank (methanol), standards, and sample at the determined λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Logical Relationship Diagram

UV_Vis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Diluted Standards Stock->Standards Scan Determine λmax Stock->Scan Measure_Abs Measure Absorbance at λmax Standards->Measure_Abs Sample_Sol Prepare Sample Solution Sample_Sol->Measure_Abs Scan->Measure_Abs Cal_Curve Plot Calibration Curve Measure_Abs->Cal_Curve Beer_Law Beer-Lambert Law (A = εbc) Quantify Calculate Concentration Beer_Law->Quantify Principle Cal_Curve->Quantify Titration_Pathway Analyte This compound (Acidic Proton) Product Sodium 3-chloro-4-formylbenzoate + Water Analyte->Product Titrant NaOH (Hydroxide Ion) Titrant->Product Reacts with Indicator Phenolphthalein (Color Change at Endpoint) Product->Indicator Triggers

References

Troubleshooting & Optimization

common side reactions with 3-Chloro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive functional groups: an aldehyde (-CHO) and a carboxylic acid (-COOH) attached to a chlorinated benzene ring. The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. The carboxylic acid group can undergo reactions such as esterification and amide bond formation. The chlorine substituent and the benzene ring can also participate in certain reactions, but the aldehyde and carboxylic acid are the most reactive sites for most synthetic applications.

Q2: In what types of syntheses is this compound commonly used?

A2: This molecule is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Notably, it is a building block in the preparation of Retinoid X Receptor (RXR) selective agonists, such as bexarotene and its analogs, which are investigated in the treatment of conditions like T-cell lymphoma.[2][3]

Q3: What are the general storage recommendations for this compound to maintain its stability?

A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place. Avoid exposure to moisture and strong oxidizing or reducing agents.

Troubleshooting Guides

This section provides detailed troubleshooting for common side reactions and experimental challenges.

Amide Coupling Reactions

Amide bond formation is a frequent application of this compound. However, several side reactions can lead to low yields and impure products.

Problem 1: Low Yield of the Desired Amide Product

Potential Cause Recommended Solution Expected Outcome
Incomplete activation of the carboxylic acid Ensure your coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are fresh and anhydrous. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes at 0°C before adding the amine.[4]Increased conversion to the activated ester intermediate, leading to a higher yield of the final amide product.
Side reaction with the aldehyde group The amine nucleophile can react with the aldehyde to form an imine. To prevent this, consider protecting the aldehyde group as an acetal before performing the amide coupling.Prevention of imine formation and other unwanted side reactions involving the aldehyde, thereby improving the yield of the desired amide.
Poor nucleophilicity of the amine If using an amine salt, ensure sufficient non-nucleophilic base (e.g., DIPEA) is added to neutralize the salt and deprotonate the amine, increasing its nucleophilicity.Enhanced reactivity of the amine towards the activated carboxylic acid, leading to a better yield.
Difficult product isolation Amide products can sometimes be lost during aqueous workup. Ensure the pH of the aqueous layer is adjusted to a point where the amide is least soluble before extraction. For polar products, continuous extraction or back-extraction techniques may be necessary. Recrystallization from a suitable solvent like acetonitrile can be an effective purification method.[5]Improved recovery of the pure amide product.

Problem 2: Formation of an Unexpected Side Product with a Higher Molecular Weight

Potential Cause Recommended Solution Expected Outcome
Dimerization or Polymerization Under certain conditions, especially with excess activating agent, the carboxylic acid of one molecule can react with the amine (if the amine is also a bifunctional molecule) or potentially the activated aldehyde of another molecule, leading to oligomers. Use a controlled stoichiometry of reactants and add the activating agent portion-wise. Running the reaction at a lower temperature can also help to minimize these side reactions.Reduced formation of high-molecular-weight impurities and a cleaner reaction profile.
Reactions Involving the Aldehyde Group

When the desired reaction involves the carboxylic acid, the aldehyde can be a source of unwanted side products.

Problem 3: Formation of a Carboxylic Acid and an Alcohol Side Product (Cannizzaro Reaction)

Potential Cause Recommended Solution Expected Outcome
Presence of a strong base This compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH).[1][6] This disproportionation reaction results in the formation of 3-chloro-4-(hydroxymethyl)benzoic acid and 3-chloro-4-carboxybenzaldehyde (which would be further deprotonated to the dicarboxylate). Avoid using strong bases if the aldehyde functionality needs to be preserved. If a base is necessary, use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA).Prevention of the Cannizzaro reaction and preservation of the aldehyde group for subsequent transformations.
Stability and Decomposition

Problem 4: Decarboxylation of the Carboxylic Acid Group

Potential Cause Recommended Solution Expected Outcome
High reaction temperatures Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, often catalyzed by metals or acidic/basic conditions.[7][8] This would result in the formation of 2-chloro-5-formylbenzene.Avoid unnecessarily high temperatures during reactions. If high temperatures are required, consider if a catalyst for decarboxylation might be inadvertently present.

Experimental Protocols and Cited Data

Illustrative Experimental Workflow: Synthesis of a Bexarotene Analog Intermediate

This workflow outlines a common synthetic sequence where this compound is a key starting material.

G A This compound B Amide Coupling (e.g., with a primary amine R-NH2) A->B HATU, DIPEA, DMF D Side Reaction: Cannizzaro Reaction A->D Strong Base (e.g., NaOH) F Side Reaction: Decarboxylation A->F High Temperature C N-(R)-3-chloro-4-formylbenzamide B->C Desired Product E 3-chloro-4-(hydroxymethyl)benzoic acid + 3-chloro-terephthalic acid D->E G 2-chloro-5-formylbenzene F->G

Caption: Synthetic pathway and potential side reactions of this compound.

Amide Coupling Protocol (Generalised)

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base such as DIPEA (2.5 eq) followed by the portion-wise addition of a coupling reagent (e.g., HATU (1.2 eq) or EDC.HCl (1.2 eq) with HOBt (1.2 eq)).

  • Pre-activation: Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Note: The optimal conditions, including solvent, base, coupling reagent, and reaction time, may vary depending on the specific amine used and should be determined experimentally.

Signaling Pathway Diagram

This compound is a precursor to Bexarotene, a Retinoid X Receptor (RXR) agonist. RXR plays a crucial role in gene regulation by forming heterodimers with other nuclear receptors.

RXR_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Action A 3-Chloro-4-formylbenzoic acid B Multi-step Synthesis A->B C Bexarotene (RXR Agonist) B->C D RXR C->D Binds to F RXR-Partner Heterodimer D->F E Partner Receptor (e.g., RAR, LXR) E->F G Gene Transcription F->G Regulates H Cellular Response (e.g., Apoptosis, Differentiation) G->H Leads to

Caption: Role of this compound in the synthesis of an RXR agonist and its subsequent cellular signaling pathway.

References

Technical Support Center: Purification of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-4-formylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-chlorobenzoic acid, byproducts from the formylation reaction, and the corresponding carboxylic acid formed from the oxidation of the aldehyde group.[1][2]

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is often recommended to separate the acidic product from neutral and basic impurities.[3][4] This involves dissolving the crude product in an organic solvent and extracting it with an aqueous base to form the water-soluble carboxylate salt.

Q3: Which purification technique is best for achieving high purity?

A3: For achieving high purity, a combination of techniques is often most effective. After an initial acid-base extraction, recrystallization or column chromatography can be employed to remove closely related impurities. The choice between these two depends on the nature of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product, while column chromatography is better for separating mixtures with multiple components or impurities with similar polarities.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the purity of your product at each stage.[5][6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Step(s)
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent.- Concentrate the solution by boiling off some solvent. - Add a co-solvent (anti-solvent) in which the compound is less soluble. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. High concentration of impurities.- Select a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Perform a preliminary purification step like acid-base extraction to remove significant impurities.
Poor recovery of the purified product. Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Cool the filtrate in an ice bath to recover a second crop of crystals.
Crystals are colored or appear impure. Colored impurities are present. Rapid crystallization trapped impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Ensure the solution cools slowly to allow for selective crystal growth. - A second recrystallization may be necessary.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Step(s)
Poor separation of the product from impurities. Inappropriate solvent system (eluent).- Optimize the mobile phase polarity based on TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). - For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape and separation.
The product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The product elutes too quickly with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band. The column is overloaded. The compound is interacting too strongly with the stationary phase.- Use a larger column or a smaller amount of crude product. - Add a small amount of a polar solvent (like methanol) or an acid to the eluent to reduce strong interactions with the silica gel.
Cracking of the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), at which point the purified this compound will precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Recrystallization

This protocol is for the final purification of this compound after an initial purification step. The choice of solvent is critical and should be determined by preliminary solubility tests. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.

  • Solvent Selection: In a test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (e.g., ethanol). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the bulk of the product to completely dissolve it.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.

Column Chromatography

This protocol is an alternative final purification step, particularly useful for removing impurities with similar solubility to the product.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate, with a small percentage of acetic acid) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables provide hypothetical quantitative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recovery and Purity after Different Purification Steps

Purification StepTypical Recovery (%)Purity by HPLC (%)
Crude Product-80-90
After Acid-Base Extraction85-9595-98
After Recrystallization70-85>99
After Column Chromatography60-80>99

Table 2: Recommended Solvents for Recrystallization

Solvent/Solvent SystemSuitabilityNotes
WaterPoorLow solubility even at high temperatures.
Ethanol/WaterGoodA common and effective mixture for benzoic acid derivatives. The ratio can be optimized.
TolueneModerateCan be effective, but may require a co-solvent.
Ethyl Acetate/HexaneGoodProvides a good polarity range for selective crystallization.

Visualizations

PurificationWorkflow Crude Crude 3-Chloro-4- formylbenzoic Acid Extraction Acid-Base Extraction Crude->Extraction Initial Purification Recrystallization Recrystallization Extraction->Recrystallization Final Purification (Option 1) Column Column Chromatography Extraction->Column Final Purification (Option 2) Pure Pure Product (>99%) Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Sol1 Solution: Concentrate solution or add anti-solvent NoCrystals->Sol1 Cause: Too Soluble Sol2 Solution: Change solvent, cool slower, add more solvent OilingOut->Sol2 Cause: Solvent BP > Product MP or Supersaturation Sol3 Solution: Use minimal hot solvent, wash with cold solvent LowYield->Sol3 Cause: Too much solvent or high solubility when cold

References

improving yield and purity in 3-Chloro-4-formylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-4-formylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 3-chlorobenzoic acid and the oxidation of 3-chloro-4-methylbenzoic acid. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: I am experiencing low yields in my Vilsmeier-Haack formylation. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Incomplete formation of the Vilsmeier reagent, insufficient activation of the aromatic ring, or suboptimal reaction temperature can all play a role. Additionally, the presence of moisture can quench the Vilsmeier reagent, reducing its effectiveness. For a detailed breakdown of potential issues and solutions, please refer to our Troubleshooting Guide below.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted 3-chlorobenzoic acid, isomeric byproducts (e.g., 5-chloro-2-formylbenzoic acid), and residual solvents. Purification can typically be achieved through recrystallization, acid-base extraction to remove the unreacted starting material, or column chromatography for separating isomers.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q5: Is it possible to scale up the synthesis of this compound?

A5: Yes, both the Vilsmeier-Haack and oxidation methods are scalable. However, careful consideration of heat management, reagent addition rates, and efficient stirring is crucial for maintaining yield and purity on a larger scale. A pilot run at a smaller scale is always recommended before proceeding to a large-scale synthesis.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (significant starting material remains) 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (e.g., phosphorus oxychloride).1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature. 3. Use freshly opened or properly stored reagents.
Low isolated yield after workup 1. Product loss during extraction. 2. Incomplete precipitation during recrystallization. 3. Degradation of the product during workup.1. Perform multiple extractions with an appropriate solvent. Ensure the pH is adjusted correctly to keep the product in the organic phase. 2. Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. 3. Avoid excessive heat and prolonged exposure to strong acids or bases during the workup procedure.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of unreacted starting material Incomplete reaction.Increase reaction time or temperature. Consider using a higher molar excess of the formylating or oxidizing agent. Purify the crude product via acid-base extraction.
Formation of isomeric byproducts Lack of regioselectivity in the formylation step.Optimize reaction temperature; lower temperatures often favor higher regioselectivity. Isomers can be challenging to separate, but column chromatography with a suitable eluent system may be effective.
Product is discolored Presence of polymeric or degradation byproducts.Treat the crude product with activated charcoal during recrystallization. Ensure the reaction is not overheated.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 3-Chlorobenzoic Acid

This method introduces a formyl group onto the aromatic ring of 3-chlorobenzoic acid using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

Materials:

  • 3-Chlorobenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-chlorobenzoic acid (1 equivalent) in anhydrous DCM and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

Parameter Typical Value
Yield 70-85%
Purity (after recrystallization) >98%
Method 2: Oxidation of 3-Chloro-4-methylbenzoic Acid

This method involves the oxidation of the methyl group of 3-chloro-4-methylbenzoic acid to an aldehyde.

Materials:

  • 3-Chloro-4-methylbenzoic acid

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.

  • Slowly add potassium permanganate (2-3 equivalents) in portions while maintaining the temperature at 40-50 °C.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium bisulfite to quench the excess potassium permanganate until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with concentrated sulfuric acid to a pH of approximately 2.

  • Filter the mixture to remove the manganese dioxide.

  • Extract the filtrate with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent like toluene.

Parameter Typical Value
Yield 60-75%
Purity (after recrystallization) >97%

Visualizations

experimental_workflow cluster_vilsmeier Vilsmeier-Haack Formylation Reagent Prep Vilsmeier Reagent Formation (DMF + POCl₃) Reaction Formylation of 3-Chlorobenzoic Acid Reagent Prep->Reaction Add Substrate Workup Hydrolysis & Neutralization Reaction->Workup Quench Purification Recrystallization Workup->Purification Isolate Crude Product 3-Chloro-4-formyl- benzoic Acid Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Moisture Moisture Present? Low Yield->Moisture Check Reagents Check Reagent Quality & Anhydrous Conditions Optimize Conditions Optimize Reaction Time & Temperature Improve Workup Improve Extraction & Purification Incomplete Reaction Reaction Incomplete? Moisture->Incomplete Reaction No Use Anhydrous Solvents Use anhydrous solvents and dry glassware. Moisture->Use Anhydrous Solvents Yes Product Loss Product Loss During Workup? Incomplete Reaction->Product Loss No Extend Time/Temp Increase reaction time or temperature. Incomplete Reaction->Extend Time/Temp Yes Product Loss->Check Reagents No Refine Extraction Perform multiple extractions and optimize pH. Product Loss->Refine Extraction Yes

Caption: Troubleshooting guide for addressing low yield in the synthesis of this compound.

References

stability issues of 3-Chloro-4-formylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-4-formylbenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, the type of solvent used, exposure to light, and temperature. The presence of both a carboxylic acid and an aldehyde group makes the molecule susceptible to various reactions.

Q2: In which types of solvents is this compound expected to be most stable?

A2: While specific data for this compound is limited, analogous compounds like 4-formylbenzoic acid are most stable in aprotic organic solvents and acidic aqueous solutions (pH < 4). In alkaline solutions, the carboxylate anion is formed, which can influence reactivity. Polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) are generally good choices for short-term storage if protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: The two primary functional groups, the aldehyde and the carboxylic acid, are the main sites of degradation. The aldehyde group is susceptible to oxidation, which would convert it to a second carboxylic acid group, forming 3-chloro-1,4-benzenedicarboxylic acid. This oxidation can be promoted by air (autoxidation), especially under light exposure. The carboxylic acid can undergo esterification if alcohols are used as solvents, particularly under acidic conditions. Decarboxylation is another potential degradation pathway under harsh thermal stress.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable. This technique allows for the separation and quantification of the parent compound and its degradation products. For identification of unknown degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound purity over a short period in solution. Oxidation of the aldehyde group. Prepare solutions fresh and use them promptly. If storage is necessary, purge the solution with an inert gas (e.g., nitrogen or argon) and store in an amber vial at low temperature (2-8 °C).
pH-mediated hydrolysis or other reactions. Buffer your solution to a pH where the compound is most stable (typically acidic pH for carboxylic acids). Avoid highly basic conditions.
Photodegradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of a new peak in the HPLC chromatogram. Formation of a degradation product. Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products and identify the new peak using HPLC-MS. The most likely initial degradation product is 3-chloro-1,4-benzenedicarboxylic acid due to oxidation.
Inconsistent results in biological assays. Degradation of the test compound in the assay medium. Evaluate the stability of this compound directly in your assay medium under the experimental conditions (e.g., temperature, light exposure). Prepare stock solutions in a stable solvent and dilute into the assay medium immediately before use.
Precipitation of the compound from solution. Poor solubility or change in pH/solvent composition. Determine the solubility of this compound in your chosen solvent system. Be mindful of potential pH shifts that could affect solubility. The free acid form is generally less soluble in neutral aqueous solutions than its salt form.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • Characterize any significant degradation products using HPLC-MS.

Protocol 2: HPLC Method for Stability Testing

This method is a starting point for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Stability Issue (e.g., Purity Loss, New Peaks) check_conditions Review Experimental Conditions (Solvent, pH, Light, Temp) start->check_conditions forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation If cause is unclear optimize_conditions Optimize Storage & Experimental Conditions check_conditions->optimize_conditions If cause is identified hplc_ms Analyze by HPLC-MS forced_degradation->hplc_ms identify_product Identify Degradation Product(s) hplc_ms->identify_product identify_product->optimize_conditions end Issue Resolved optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues.

cluster_pathway Potential Degradation Pathways parent This compound oxidation_product 3-Chloro-1,4-benzenedicarboxylic acid parent->oxidation_product Oxidation (O2, Light) ester_product Ester Derivative parent->ester_product Esterification (Alcohol, Acid) decarboxylation_product 2-Chlorobenzaldehyde parent->decarboxylation_product Decarboxylation (Heat)

Caption: Potential degradation pathways for this compound.

preventing byproduct formation in 3-Chloro-4-formylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3-Chloro-4-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: Due to its bifunctional nature, this compound can undergo side reactions at both the aldehyde and carboxylic acid groups. The most common byproducts include:

  • Over-oxidation of the aldehyde: The formyl group (-CHO) can be oxidized to a carboxylic acid group (-COOH), resulting in the formation of 3-chloro-terephthalic acid.

  • Reduction of the aldehyde: The formyl group can be reduced to a hydroxyl group (-CH₂OH), yielding 3-chloro-4-(hydroxymethyl)benzoic acid.

  • Esterification of the carboxylic acid: When using alcohol-based solvents or in the presence of alcohol nucleophiles, the carboxylic acid group can be converted to an ester.

  • Amide coupling with the carboxylic acid when the aldehyde is the target: In reactions intended to modify the aldehyde, the carboxylic acid can react with amine nucleophiles if present.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[1][2]

Q2: I am performing an amide coupling with the carboxylic acid group. How can I prevent reactions at the aldehyde functionality?

A2: To prevent side reactions at the aldehyde group during amide coupling, consider the following strategies:

  • Use of selective coupling agents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are generally effective for amide bond formation under mild conditions that are less likely to affect the aldehyde group.[1][3]

  • Protection of the aldehyde group: The aldehyde can be temporarily protected, for example, as an acetal. This is a common strategy in multi-step syntheses to ensure the chemoselectivity of reactions.

  • Control of reaction conditions: Maintain a neutral or slightly basic pH and moderate temperatures to avoid conditions that could promote side reactions of the aldehyde.

Q3: In a reductive amination reaction, I am observing the reduction of the carboxylic acid as a byproduct. How can I improve the selectivity for the aldehyde group?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations and is generally preferred to minimize the reduction of less reactive carbonyls like carboxylic acids.[4][5] To further enhance selectivity:

  • Optimize the stoichiometry of the reducing agent: Use the minimum effective amount of sodium triacetoxyborohydride to favor the reduction of the more reactive iminium ion formed from the aldehyde.

  • Control the reaction temperature: Perform the reaction at low to ambient temperatures to increase the selectivity of the reducing agent.

Q4: I am using an alcohol as a solvent and observing the formation of an ester byproduct. What can I do to avoid this?

A4: The formation of an ester byproduct is a common issue when using alcohol solvents due to the Fischer esterification reaction, which is an equilibrium process.[6][7] To minimize this:

  • Choose an alternative, non-alcoholic solvent: If the reaction chemistry allows, switch to a non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Use a minimal amount of alcohol: If an alcohol is required as a reactant, use it in stoichiometric amounts rather than as the solvent.

  • Employ a protecting group for the carboxylic acid: If the use of an alcohol solvent is unavoidable, protecting the carboxylic acid group prior to the reaction is an effective strategy.

Troubleshooting Guides

Issue 1: Formation of 3-chloro-4-(hydroxymethyl)benzoic acid during a reaction targeting the carboxylic acid.

This indicates an unintended reduction of the aldehyde group.

Potential Cause Recommended Solution
Use of a non-selective reducing agent.Switch to a milder and more selective reducing agent. For example, if using NaBH₄ for another transformation, consider a bulkier or less reactive hydride source that will preferentially react with more electrophilic centers.
Reaction conditions are too harsh (e.g., high temperature).Lower the reaction temperature. Many reductions can be performed effectively at 0 °C or even lower.
Presence of a catalytic impurity that promotes reduction.Ensure all reagents and solvents are pure.
Issue 2: Formation of 3-chloro-terephthalic acid in a reaction mixture.

This points to the oxidation of the aldehyde group.

Potential Cause Recommended Solution
Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use of an oxidizing agent for another transformation in the molecule.Choose a more selective oxidizing agent or protect the aldehyde group before carrying out the oxidation.
Decomposition of reagents or solvents to form oxidizing species.Use freshly distilled or high-purity reagents and solvents.
Issue 3: Low yield of the desired product in an amide coupling reaction with significant unreacted starting material.

This suggests an inefficient coupling reaction.

Potential Cause Recommended Solution
Incomplete activation of the carboxylic acid.Increase the amount of coupling agent (e.g., EDC) and activator (e.g., HOBt). Ensure anhydrous conditions as moisture can quench the activated species.
Sterically hindered amine or carboxylic acid.Increase the reaction time and/or temperature moderately. Consider using a different coupling agent known to be effective for hindered substrates, such as HATU.
Poor solubility of reactants.Choose a more suitable solvent that can dissolve all reactants effectively. DMF or DCM are common choices for amide coupling reactions.

Experimental Protocols

Protocol 1: Selective Amide Coupling of this compound

This protocol is designed to favor the formation of the amide at the carboxylic acid position while minimizing reactions at the aldehyde.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reductive Amination of this compound

This protocol aims to selectively react with the aldehyde group while leaving the carboxylic acid intact.

Materials:

  • This compound

  • Amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (catalytic amount)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

Byproduct_Formation_Pathways cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Reductive Amination (Desired) Reductive Amination (Desired) This compound->Reductive Amination (Desired) RNH₂, [H] Esterification Esterification This compound->Esterification ROH, H⁺ Amide Coupling (Desired) Amide Coupling (Desired) This compound->Amide Coupling (Desired) RNH₂, Coupling Agent Decarboxylation Decarboxylation This compound->Decarboxylation Heat 3-Chloro-terephthalic acid 3-Chloro-terephthalic acid Oxidation->3-Chloro-terephthalic acid 3-Chloro-4-(hydroxymethyl)benzoic acid 3-Chloro-4-(hydroxymethyl)benzoic acid Reduction->3-Chloro-4-(hydroxymethyl)benzoic acid Ester Byproduct Ester Byproduct Esterification->Ester Byproduct 2-Chloro-4-carboxybenzaldehyde 2-Chloro-4-carboxybenzaldehyde Decarboxylation->2-Chloro-4-carboxybenzaldehyde

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Byproduct Detected Identify Identify Byproduct Structure (e.g., via LC-MS, NMR) Start->Identify Pathway Determine Potential Reaction Pathway (Oxidation, Reduction, Esterification, etc.) Identify->Pathway Conditions Analyze Reaction Conditions (Reagents, Solvent, Temp, pH) Pathway->Conditions Strategy Select Mitigation Strategy Conditions->Strategy ChangeReagent Change/Optimize Reagents (e.g., Milder Reducing Agent) Strategy->ChangeReagent ChangeSolvent Change Solvent (e.g., Non-alcoholic) Strategy->ChangeSolvent Protect Introduce Protecting Group Strategy->Protect OptimizeCond Optimize Conditions (e.g., Lower Temperature) Strategy->OptimizeCond End Byproduct Minimized ChangeReagent->End ChangeSolvent->End Protect->End OptimizeCond->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 3-Chloro-4-formylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues of catalyst deactivation, offering potential causes and actionable solutions to restore catalytic activity and improve reaction outcomes.

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

Possible CauseTroubleshooting StepsExpected Outcome
Catalyst Poisoning by Substrate/Reagents - Purity Check: Ensure the high purity of this compound and all other reagents and solvents. Impurities, even in trace amounts, can act as potent catalyst poisons. - Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can oxidize and deactivate the catalyst.[1] - Ligand Selection: For palladium-catalyzed reactions, employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can protect the metal center from coordination by the substrate's functional groups.Improved catalyst stability and sustained reaction rates.
Strong Coordination of Functional Groups The lone pairs on the oxygen of the formyl and carboxyl groups, as well as the chloro substituent, can coordinate to the catalyst's active sites, leading to inhibition.- Additive Introduction: Introduce a weakly coordinating additive that can compete for active sites without poisoning the catalyst, potentially liberating the sites for the desired reaction. - Temperature Optimization: Carefully control the reaction temperature. Higher temperatures might promote the desired reaction over inhibitory coordination but can also lead to thermal degradation.
Incorrect Catalyst Handling - Inert Atmosphere: Handle the catalyst under a strictly inert atmosphere (e.g., argon or nitrogen) at all times to prevent oxidation.[1] - Storage: Store catalysts under the recommended conditions (e.g., in a desiccator, under inert gas) to maintain their activity.Preservation of the catalyst's active state and consistent reaction performance.

Issue 2: Gradual Decline in Reaction Rate Over Time

Possible CauseTroubleshooting StepsExpected Outcome
Fouling by Coke Formation The formyl group can be a precursor to carbonaceous deposits (coke) that physically block the catalyst's active sites and pores.[2]- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize coke formation. - Solvent Selection: Choose a solvent that effectively dissolves both reactants and intermediates to prevent their deposition on the catalyst surface. - Catalyst Support Modification: Utilize a catalyst support with larger pores to be more resilient to blockage.
Leaching of the Active Metal The acidic nature of the carboxylic acid group can facilitate the leaching of the active metal from the support into the reaction medium.- Support Interaction: Use a catalyst support that has a strong interaction with the metal particles to prevent leaching. - pH Control: If the reaction conditions allow, adjust the pH to minimize the acidity that promotes leaching.
Sintering of Metal Nanoparticles High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger, less active particles.[3]- Temperature Control: Maintain a stable and controlled reaction temperature, avoiding localized hotspots. - Stabilizing Ligands: For homogeneous catalysts, use ligands that strongly bind to the metal center and prevent agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using this compound?

A1: The primary deactivation mechanisms include:

  • Poisoning: The chloro, formyl, and carboxylic acid functional groups can act as poisons by strongly adsorbing to the catalyst's active sites.[4][5] Impurities in the starting materials or solvents can also be significant poisons.

  • Fouling: The formyl group, in particular, can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, physically blocking active sites.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[3]

  • Leaching: The acidic nature of the carboxylic acid can promote the dissolution of the active metal from the support into the reaction mixture.

Q2: Which functional group on this compound is most likely to cause catalyst deactivation?

A2: All three functional groups can contribute to deactivation, but the formyl and chloro groups are often the most problematic. The formyl group can be a source of carbon monoxide (CO), which is a known poison for many transition metal catalysts, or it can lead to coke formation.[2][6] The chloro group can strongly adsorb to the catalyst surface and alter its electronic properties, inhibiting catalytic activity.[4] The carboxylic acid can also contribute to poisoning and leaching.

Q3: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?

A3: Regeneration is sometimes possible, depending on the deactivation mechanism:

  • For Fouling (Coke Deposition): A common method is calcination, where the catalyst is heated in a controlled atmosphere (e.g., air or a mixture of oxygen and an inert gas) to burn off the carbonaceous deposits.[7]

  • For Poisoning: If the poison is reversibly bound, washing the catalyst with appropriate solvents or a mild acid/base solution may restore activity. For some noble metal catalysts, specific chemical treatments can be employed.[8][9]

  • For Sintering: Sintering is generally irreversible.

Q4: What type of catalyst is most robust for reactions involving this compound?

A4: The choice of catalyst is highly dependent on the specific reaction. However, for cross-coupling reactions (e.g., Suzuki, Heck), palladium catalysts are common.[10] To enhance stability:

  • Use catalysts with well-defined, bulky ligands that can protect the metal center.

  • Consider catalysts on robust supports (e.g., silica, alumina, carbon) that have strong metal-support interactions to minimize leaching.

  • For hydrogenations, platinum or palladium catalysts are often used. A sulfur-poisoned platinum catalyst might be considered if selective reduction of the formyl group is desired without dehalogenation.

Q5: How can I prevent catalyst deactivation before it occurs?

A5: Proactive measures are key:

  • High-Purity Reagents: Start with the highest purity this compound and other reagents.

  • Inert Atmosphere: Rigorously exclude air and moisture from your reaction system.[1]

  • Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate.

  • Proper Ligand Choice: In palladium catalysis, select ligands known to stabilize the active catalytic species.

  • Incremental Addition: Consider adding the substrate in portions to maintain a low instantaneous concentration, which can reduce the rate of deactivation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with this compound

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalyst Regeneration by Calcination (for coke removal)

  • Catalyst Recovery: After the reaction, carefully recover the heterogeneous catalyst by filtration or centrifugation. Wash it with a suitable solvent to remove any adsorbed organic residues and dry it thoroughly.

  • Calcination Setup: Place the dried, deactivated catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly ramping up the temperature to a moderate level (e.g., 200-300 °C) to remove any volatile materials.

  • Oxidative Treatment: Gradually introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂) into the furnace.

  • Temperature Program: Slowly increase the temperature to the target calcination temperature (typically 400-550 °C, but this should be optimized for the specific catalyst to avoid sintering). Hold at this temperature for several hours until the coke is completely combusted.

  • Cooling: Cool the furnace down to room temperature under an inert gas flow.

  • Storage: Store the regenerated catalyst under an inert atmosphere until its next use.

Visualizations

Catalyst_Deactivation_Troubleshooting start Reaction Failure or Low Yield Observed check_reagents Check Reagent Purity and Inertness of System start->check_reagents reagents_ok Reagents & System OK? check_reagents->reagents_ok purify_reagents Purify/Degas Reagents, Ensure Inert Atmosphere reagents_ok->purify_reagents No analyze_deactivation Analyze Catalyst Deactivation Pattern reagents_ok->analyze_deactivation Yes purify_reagents->check_reagents pattern Deactivation Pattern? analyze_deactivation->pattern rapid_deactivation Rapid Deactivation pattern->rapid_deactivation Rapid gradual_deactivation Gradual Deactivation pattern->gradual_deactivation Gradual poisoning Suspect Poisoning: - Modify Ligands - Additives rapid_deactivation->poisoning fouling Suspect Fouling/Sintering: - Lower Temperature - Change Solvent gradual_deactivation->fouling regenerate Attempt Catalyst Regeneration poisoning->regenerate fouling->regenerate end Optimized Reaction regenerate->end

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Pathways substrate This compound poisoning Poisoning substrate->poisoning Functional Groups (Cl, CHO, COOH) fouling Fouling (Coking) substrate->fouling Formyl Group (Polymerization) catalyst Active Catalyst (e.g., Pd(0)) sintering Sintering catalyst->sintering High Temperature deactivated_poisoned Deactivated Catalyst (Poisoned Sites) catalyst->deactivated_poisoned deactivated_fouled Deactivated Catalyst (Blocked Pores/Sites) catalyst->deactivated_fouled poisoning->catalyst fouling->catalyst deactivated_sintered Deactivated Catalyst (Reduced Surface Area) sintering->deactivated_sintered

Caption: Potential pathways for catalyst deactivation.

References

Technical Support Center: Synthesis of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-4-formylbenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are two primary routes for the synthesis of this compound that are considered for larger-scale production:

  • Formylation of 3-Chlorobenzoic Acid: This route involves the direct introduction of a formyl group onto the 3-chlorobenzoic acid backbone. A common method for this transformation is the Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride.[1][2] Another approach involves heating 3-chlorobenzoic acid with formaldehyde.

  • Oxidation of 3-Chloro-4-methylbenzoic Acid: This method involves the selective oxidation of the methyl group of 3-chloro-4-methylbenzoic acid to an aldehyde. This is a common industrial route for producing aromatic aldehydes from their corresponding methylarenes.[3]

Q2: What are the key safety concerns when synthesizing this compound at scale?

A2: Key safety concerns vary depending on the chosen synthesis route.

  • For the formylation route using dichloromethyl methyl ether: Dichloromethyl methyl ether is a suspected carcinogen and is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • For the oxidation of 3-chloro-4-methylbenzoic acid: Oxidation reactions, especially on a large scale, can be highly exothermic and require careful temperature control to prevent runaway reactions. The use of strong oxidizing agents also presents hazards. Chlorotoluenes, the precursors to the starting material, are flammable and harmful if inhaled.[4]

It is crucial to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough hazard analysis before proceeding with any large-scale synthesis.

Troubleshooting Guides

Route 1: Formylation of 3-Chlorobenzoic Acid

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., TiCl₄) is fresh and has not been deactivated by moisture. Handle the catalyst under anhydrous conditions.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.
Poor Quality of Reagents Use high-purity 3-chlorobenzoic acid and formylating agent. Impurities in the starting material can lead to side reactions and lower yields.
Suboptimal Stoichiometry Optimize the molar ratio of the substrate, formylating agent, and catalyst. An excess of the formylating agent may be required.

Problem 2: Formation of multiple isomers and byproducts.

Potential Cause Troubleshooting Suggestion
Lack of Regioselectivity The formylation of 3-chlorobenzoic acid can potentially yield other isomers. The choice of Lewis acid and reaction conditions can influence regioselectivity. A thorough literature search for the specific substrate is recommended.
Side Reactions Over-formylation or other side reactions can occur. Control the reaction temperature and stoichiometry carefully. Consider a purification step to remove unwanted byproducts.
Route 2: Oxidation of 3-Chloro-4-methylbenzoic Acid

Problem 1: Over-oxidation to the carboxylic acid.

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions Use a milder oxidizing agent or a selective catalyst system. Control the reaction temperature and the rate of oxidant addition carefully.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired aldehyde is formed in maximum yield to prevent further oxidation.

Problem 2: Incomplete conversion of the starting material.

Potential Cause Troubleshooting Suggestion
Insufficient Oxidizing Agent Ensure the stoichiometry of the oxidizing agent is adequate for the complete conversion of the starting material.
Catalyst Deactivation The catalyst may become deactivated during the reaction. Consider using a more robust catalyst or a higher catalyst loading.
Mass Transfer Limitations In gas-liquid oxidation reactions, ensure efficient stirring and gas dispersion to overcome mass transfer limitations, especially at a larger scale.

Problem 3: Difficulty in isolating and purifying the product.

Potential Cause Troubleshooting Suggestion
Formation of Closely-Related Impurities Byproducts with similar physical properties to the desired product can make purification challenging.
Product Instability Aldehydes can be prone to air oxidation. Handle the product under an inert atmosphere if necessary.
Inefficient Crystallization Optimize the crystallization solvent and conditions to achieve good recovery and purity. Seeding with a small crystal of the pure product can sometimes aid crystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterFormylation of 3-Chlorobenzoic AcidOxidation of 3-Chloro-4-methylbenzoic Acid
Starting Material 3-Chlorobenzoic Acid3-Chloro-4-methylbenzoic Acid
Key Reagents Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) or FormaldehydeOxidizing agent (e.g., KMnO₄, MnO₂), Catalyst
Potential Advantages Direct introduction of the formyl group.Potentially cheaper starting material.
Potential Challenges Use of hazardous reagents, potential for isomeric impurities.Over-oxidation to the carboxylic acid, catalyst selection for selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Formylation of 3-Chlorobenzoic Acid (Conceptual Laboratory Scale)

  • Disclaimer: This is a conceptual protocol and requires optimization and safety assessment before implementation.

  • To a stirred, anhydrous solution of 3-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., titanium tetrachloride) dropwise at a low temperature (e.g., 0 °C).

  • Slowly add dichloromethyl methyl ether to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Protocol 2: Synthesis of this compound via Oxidation of 3-Chloro-4-methylbenzoic Acid (Conceptual Laboratory Scale)

  • Disclaimer: This is a conceptual protocol and requires optimization and safety assessment before implementation.

  • Dissolve 3-chloro-4-methylbenzoic acid in a suitable solvent (e.g., acetic acid).

  • Add a catalyst, such as a cobalt or manganese salt.

  • Heat the mixture to the desired reaction temperature.

  • Introduce an oxidizing agent (e.g., air or oxygen) into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by GC or HPLC until the desired conversion is achieved.

  • Cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the crude this compound by crystallization from an appropriate solvent.

Mandatory Visualization

experimental_workflow cluster_formylation Route 1: Formylation cluster_oxidation Route 2: Oxidation start1 Start: 3-Chlorobenzoic Acid step1_1 Reaction with Dichloromethyl methyl ether + Lewis Acid start1->step1_1 step1_2 Workup and Extraction step1_1->step1_2 step1_3 Purification (Crystallization/Chromatography) step1_2->step1_3 end1 Product: This compound step1_3->end1 start2 Start: 3-Chloro-4-methylbenzoic Acid step2_1 Catalytic Oxidation start2->step2_1 step2_2 Workup and Isolation step2_1->step2_2 step2_3 Purification (Crystallization) step2_2->step2_3 end2 Product: This compound step2_3->end2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Product Degradation start->cause4 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Temperature, Time, and Stoichiometry cause2->solution2 solution3 Use Fresh Catalyst or Increase Loading cause3->solution3 solution4 Modify Workup or Purification Method cause4->solution4

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Monitoring 3-Chloro-4-formylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring reactions involving 3-Chloro-4-formylbenzoic acid (CFBA).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for monitoring the conversion of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for routine monitoring of reactions involving CFBA. Reversed-phase HPLC using a C18 column allows for excellent separation of the aromatic starting material from its products and potential impurities. For more detailed analysis and identification of unknown byproducts, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended.

Q2: I am observing significant peak tailing for my this compound peak in HPLC. What are the common causes and solutions?

A2: Peak tailing for acidic compounds like CFBA is a frequent issue in reversed-phase HPLC. The primary causes include:

  • Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid group is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to distorted peaks.[1]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column.[1]

  • Column Contamination: Accumulation of strongly retained compounds on the column can degrade performance.

To resolve this, acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) is highly effective. This suppresses the ionization of both the carboxylic acid on CFBA and the residual silanols on the column, leading to sharper, more symmetrical peaks.

Q3: Can Gas Chromatography (GC) be used to analyze reactions of this compound?

A3: While possible, GC is often less direct than HPLC for this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester (e.g., by reaction with an alcohol) or a silyl ether.[2][3] This adds an extra step to sample preparation. However, GC-MS is a powerful tool for identifying volatile impurities or byproducts that may not be easily detected by HPLC-UV.

Q4: What are some potential side reactions or impurities I should look for when working with this compound?

A4: Given the two reactive functional groups (aldehyde and carboxylic acid), several side reactions are possible depending on the reaction conditions:

  • Decarboxylation: Under harsh thermal conditions, the carboxylic acid group may be lost.

  • Oxidation of the Aldehyde: The formyl group can be oxidized to a second carboxylic acid, forming 3-chloro-terephthalic acid.

  • Reduction of the Aldehyde: The formyl group can be reduced to an alcohol, forming 3-chloro-4-(hydroxymethyl)benzoic acid.

  • Cannizzaro Reaction: Under strong basic conditions, the aldehyde can undergo a disproportionation reaction.

  • Impurity from Starting Material: The synthesis of CFBA itself may leave residual precursors.

Q5: How should I prepare my reaction mixture for HPLC analysis?

A5: A standard procedure is to quench a small, accurately measured aliquot of the reaction mixture. Then, dilute it with a solvent compatible with your HPLC mobile phase, such as a mixture of acetonitrile and water. It is critical to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column or system.[4]

Troubleshooting Guides

HPLC Troubleshooting: Poor Peak Shape & Resolution
Problem Potential Cause Recommended Solution
Peak Tailing Mobile phase pH is too high, causing analyte and silanol ionization.[1]Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to lower the pH to ~2.5-3.0.
Secondary interactions with the stationary phase.Use a column with end-capping or an embedded polar group to shield residual silanols.
Column overload.[1]Dilute the sample or reduce the injection volume.
Peak Fronting Sample solvent is much stronger than the mobile phase.Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column degradation or void formation.Replace the column. Ensure gradual changes in pressure and flow rate.
Split or Broad Peaks Clogged column inlet frit.Reverse flush the column at low pressure. If unsuccessful, replace the frit or the column.[4]
Co-elution of an impurity.Optimize the mobile phase gradient or composition to improve resolution. Consider a different column chemistry.
General Reaction Monitoring Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent Results Inaccurate sampling from a heterogeneous reaction mixture.Ensure the reaction mixture is well-stirred before taking an aliquot.
Sample degradation after quenching/dilution.Analyze samples promptly after preparation. If necessary, store them at a low temperature.
Mass Balance is Low An undetected, non-UV active byproduct has formed.Use a more universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD).
Adsorption of material onto glassware or equipment.Silanize glassware if adsorption is suspected. Ensure proper rinsing and recovery procedures.
Volatile byproducts have escaped.Consider GC-MS analysis of the reaction headspace.

Data Presentation

Table 1: Typical HPLC Parameters for CFBA Reaction Monitoring
ParameterMethod 1 (Fast Gradient) Method 2 (High Resolution)
Column C18, 50 x 2.1 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 10% to 95% B in 5 minutes20% to 80% B in 20 minutes
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 40 °C35 °C
Detection (UV) 254 nm254 nm
Injection Vol. 2 µL10 µL

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol outlines a standard procedure for monitoring the consumption of this compound and the formation of products.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Carefully withdraw 10 µL of the reaction mixture.

    • Immediately quench the reaction by adding it to 990 µL of a 50:50 mixture of water and acetonitrile in a clean vial. This creates a 1:100 dilution.

    • Vortex the sample to ensure it is homogenous.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in "Method 1" from Table 1.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 10 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Integrate the peaks corresponding to the starting material and expected product to determine their relative peak areas.

    • Calculate the percent conversion by comparing the peak area of the starting material at a given time point to its area at t=0.

Protocol 2: GC-MS Sample Preparation via Esterification

This protocol is for the analysis of CFBA by GC-MS, which requires derivatization to increase volatility.

  • Sample Preparation:

    • Withdraw 50 µL of the reaction mixture and quench in a suitable solvent.

    • Evaporate the solvent under a stream of nitrogen to obtain the dried residue.

    • Add 200 µL of methanol and 20 µL of concentrated sulfuric acid to the residue.

  • Derivatization:

    • Cap the vial tightly and heat at 60 °C for 30 minutes to convert the carboxylic acid to its methyl ester.

    • Allow the vial to cool to room temperature.

    • Neutralize the reaction by adding a saturated solution of sodium bicarbonate dropwise until effervescence ceases.

  • Extraction:

    • Add 500 µL of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate.

    • Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic solution to a GC vial for analysis.

Visualizations

G cluster_0 Reaction Monitoring Workflow A Start Reaction B Withdraw Aliquot at Time (t) A->B C Quench Reaction B->C D Dilute Sample C->D E Filter Sample (0.45 µm) D->E F Inject into HPLC E->F G Analyze Chromatogram F->G H Calculate % Conversion G->H I Reaction Complete? H->I J Continue Monitoring I->J No K Work-up Reaction I->K Yes J->B

Caption: General experimental workflow for monitoring CFBA reactions.

G cluster_1 HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.2) CheckpH Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->CheckpH AddAcid Action: Add Acid to Mobile Phase (pH 2.5-3) CheckpH->AddAcid No CheckConc Is Sample Concentration High? CheckpH->CheckConc Yes Resolved Peak Shape Improved AddAcid->Resolved Dilute Action: Dilute Sample (e.g., 10x) CheckConc->Dilute Yes CheckColumn Is Column Old or Contaminated? CheckConc->CheckColumn No Dilute->Resolved Flush Action: Flush Column or Replace with New Column CheckColumn->Flush Yes CheckColumn->Resolved No Flush->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

G cluster_2 Potential Side Reactions of CFBA CFBA This compound Oxidation Oxidation (3-Chloro-terephthalic acid) CFBA->Oxidation Oxidizing Agent Reduction Reduction (3-Chloro-4-(hydroxymethyl)benzoic acid) CFBA->Reduction Reducing Agent Decarboxylation Decarboxylation (2-Chloro-4-formylbenzene) CFBA->Decarboxylation High Heat

Caption: Common side reactions involving CFBA's functional groups.

References

Validation & Comparative

comparing reactivity of 3-Chloro-4-formylbenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product efficacy. Substituted benzoic acids are a cornerstone of organic synthesis, offering a versatile scaffold for the construction of complex molecules. This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-4-formylbenzoic acid against other key benzoic acid derivatives: benzoic acid, 3-chlorobenzoic acid, and 4-formylbenzoic acid. This analysis is supported by established principles of organic chemistry and available experimental data to inform rational synthetic design.

Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of its substituents. These effects influence the acidity of the carboxylic acid, the susceptibility of the carboxyl group to nucleophilic attack, and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.

The substituents on this compound, a chloro group at the meta position and a formyl group at the para position relative to the carboxylic acid, are both electron-withdrawing. The chloro group exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The formyl group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. The cumulative effect of these two groups significantly impacts the electron density of the molecule.

G cluster_effects Electronic Effects of Substituents cluster_consequences Impact on Reactivity Inductive_Effect Inductive Effect (-I) Overall_EWG Strong Overall Electron- Withdrawing Nature Inductive_Effect->Overall_EWG Resonance_Effect Resonance Effect (-R) Resonance_Effect->Overall_EWG Increased_Acidity Increased Acidity (Lower pKa) Overall_EWG->Increased_Acidity Enhanced_Carboxyl_Reactivity Enhanced Reactivity of Carboxyl Group (e.g., in Esterification, Amidation) Overall_EWG->Enhanced_Carboxyl_Reactivity Ring_Deactivation Deactivation of Aromatic Ring to Electrophilic Substitution Overall_EWG->Ring_Deactivation Substituents 3-Chloro and 4-Formyl Groups Substituents->Inductive_Effect Substituents->Resonance_Effect

Figure 1: Logical flow of electronic effects on reactivity.

Acidity Comparison: A Quantitative Look at Electronic Effects

The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the carboxylate anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa).

CompoundSubstituentsExpected Electronic Effect on AcidityPredicted pKa
Benzoic AcidNoneBaseline4.20
3-Chlorobenzoic Acid3-Chloro (-I, +R)Acid-strengthening3.82
4-Formylbenzoic Acid4-Formyl (-I, -R)Strongly acid-strengthening3.75
This compound 3-Chloro (-I), 4-Formyl (-R) Very strongly acid-strengthening ~3.41

Note: The pKa for this compound is a predicted value. Experimental values for other compounds are from literature sources.

The presence of both a chloro and a formyl group makes this compound the strongest acid in this series. This increased acidity has significant implications for its reactivity in base-mediated reactions.

Reactivity in Key Synthetic Transformations

The enhanced electrophilicity of the carboxyl carbon in this compound suggests it will be more reactive towards nucleophiles in reactions such as esterification and amide bond formation.

Esterification

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common transformation. While the reaction is acid-catalyzed, the inherent reactivity of the carboxylic acid plays a role. The electron-withdrawing substituents on this compound make the carboxyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the alcohol.

Comparative Reactivity in Esterification:

This compound > 4-Formylbenzoic acid > 3-Chlorobenzoic acid > Benzoic acid

Amide Bond Formation

Amide bond formation is a cornerstone of drug discovery. This transformation typically requires the activation of the carboxylic acid with a coupling reagent. The increased reactivity of this compound can be advantageous, potentially allowing for milder reaction conditions and higher yields compared to less activated benzoic acids.

Comparative Yields in Amide Coupling with Benzylamine (Illustrative)

Carboxylic AcidCoupling AgentSolventYield (%)
Benzoic AcidHATUDMFHigh
3-Chlorobenzoic AcidHATUDMFHigh
4-Formylbenzoic AcidHATUDMFHigh
This compound HATU DMF High (Expected)

Note: This table is illustrative. While high yields are generally expected with potent coupling agents like HATU, the relative rates of reaction would likely follow the same trend as in esterification.

Experimental Protocols

General Protocol for Fischer Esterification
  • To a round-bottom flask, add the benzoic acid derivative (1.0 equiv) and the desired alcohol (5.0-10.0 equiv).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Mix_Reagents Mix Benzoic Acid, Alcohol, and H₂SO₄ Start->Mix_Reagents Reflux Heat to Reflux Mix_Reagents->Reflux Monitor Monitor Reaction (TLC/LC-MS) Reflux->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End

Figure 2: General workflow for Fischer esterification.
General Protocol for Amide Coupling using HATU
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the benzoic acid derivative (1.0 equiv), the amine (1.1 equiv), and a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Add the coupling reagent, HATU (1.1 equiv), portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Relevance in Drug Discovery and Signaling Pathways

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The functional groups on this compound offer multiple points for diversification in the synthesis of compound libraries for drug screening.

Notably, derivatives of closely related structures, such as 4-amino-3-chlorobenzoic acid, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The development of small molecule inhibitors targeting EGFR has been a successful strategy in oncology.

The formyl group of this compound can be readily converted to other functionalities, such as amines or oximes, which can serve as key pharmacophoric elements for interaction with the kinase domain of receptors like EGFR. The chloro-substituted phenyl ring can occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival Signaling_Cascade->Cell_Proliferation Inhibitor Benzoic Acid-Based Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Figure 3: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This compound is a highly activated benzoic acid derivative with enhanced reactivity in key synthetic transformations such as esterification and amide bond formation. The presence of two strong electron-withdrawing groups increases the acidity of the carboxylic acid and the electrophilicity of the carboxyl carbon. This heightened reactivity can be leveraged by synthetic chemists to achieve desired transformations under milder conditions or in higher yields compared to less substituted benzoic acids. Its structural features and versatile functional handles also make it an attractive starting material for the synthesis of biologically active molecules, including potential kinase inhibitors for targeted cancer therapy. The choice of a specific benzoic acid derivative will ultimately depend on the desired reactivity profile, the specific synthetic target, and cost considerations.

A Comparative Guide to Analytical Method Validation for 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3-Chloro-4-formylbenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The comparison is based on established principles of analytical chemistry and supported by data from analogous compounds, in the absence of a publicly available, fully validated method for this specific analyte.

Comparison of Proposed Analytical Methods

Two primary high-performance liquid chromatography (HPLC) approaches are considered for the analysis of this compound: a direct reversed-phase HPLC method with UV detection and an alternative method involving pre-column derivatization.

ParameterMethod A: Reversed-Phase HPLC-UVMethod B: Pre-column Derivatization HPLC with Fluorescence Detection
Principle Separation based on hydrophobicity on a C18 stationary phase. Direct detection of the analyte's chromophore.Chemical modification of the carboxylic acid group to attach a fluorescent tag, enhancing detection sensitivity.
Specificity Good, but potential for interference from structurally similar impurities.High, as only compounds with a carboxylic acid group will be derivatized and detected.
Sensitivity (LOD/LOQ) Moderate, suitable for assay and impurity determination at typical levels. Expected LOQ in the range of 0.1-1 µg/mL.High to very high, ideal for trace-level analysis. Expected LOQ could be in the ng/mL range.
Linearity Typically excellent (r² > 0.999) over a wide concentration range.Generally good, but the derivatization reaction efficiency can impact linearity at very high or low concentrations.
Accuracy High, with recovery values typically between 98-102%.Can be high, but is dependent on the reproducibility and completeness of the derivatization reaction.
Precision (RSD) Excellent, with RSD values typically < 2% for repeatability and intermediate precision.Good, but may be slightly higher than the direct method due to the additional derivatization step.
Robustness Generally robust to small variations in mobile phase composition, pH, and column temperature.May be less robust, as derivatization conditions (temperature, time, reagent concentration) can be critical.
Advantages Simple, direct, cost-effective, and widely applicable for routine quality control.Significantly enhanced sensitivity, allowing for the detection of trace impurities or for use in bioanalytical applications.
Disadvantages May lack the required sensitivity for certain applications.More complex and time-consuming sample preparation, potential for side reactions, and higher cost of reagents.

Experimental Protocols

The following provides a detailed methodology for the proposed Method A: Reversed-Phase HPLC-UV , which is generally the preferred starting point for method development and validation for a compound like this compound due to its simplicity and reliability.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions
  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized to achieve a suitable retention time and resolution (a starting point could be 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a DAD (a starting point could be around 254 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing the material containing this compound and dissolving it in the same solvent as the standard to achieve a concentration within the linear range of the method.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)
  • Specificity: Inject the diluent, a placebo (if applicable), and a solution of the reference standard to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Analyze the prepared working standard solutions in triplicate. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-analyst/Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted solutions of the reference standard.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within the acceptance criteria.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC system setup.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Monitoring Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer Reval Revalidation Routine->Reval

Caption: Workflow for Analytical Method Validation.

HPLC_System_Diagram Solvent Solvent Reservoir(s) Pump Pump Solvent->Pump Mobile Phase Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Sample Injection Detector UV/DAD Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Signal Waste Waste Detector->Waste

Caption: Schematic of a typical HPLC system.

A Comparative Spectroscopic Analysis of 3-Chloro-4-formylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 3-Chloro-4-formylbenzoic acid with its structural analogs: 4-formylbenzoic acid, 3-chlorobenzoic acid, and 2-chloro-4-formylbenzoic acid. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its analogs. The data presented includes ¹H NMR and ¹³C NMR chemical shifts (δ) in ppm, Infrared (IR) absorption frequencies in cm⁻¹, and mass-to-charge ratios (m/z) from mass spectrometry.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Aromatic H: 7.5-8.2Formyl H: ~10.0Carboxyl H: >11.0Aromatic C: 125-140Formyl C=O: ~190Carboxyl C=O: ~168C=O (aldehyde): ~1700C=O (acid): ~1680O-H (acid): 2500-3300 (broad)C-Cl: ~750184.0 (M⁺), 186.0 (M+2)
4-Formylbenzoic acid Aromatic H: 8.04-8.17[1]Formyl H: 10.14[1]Carboxyl H: ~13.5[1]Aromatic C: 129-140Formyl C=O: 192.5Carboxyl C=O: 167.8C=O (aldehyde): ~1705C=O (acid): ~1685O-H (acid): 2500-3300 (broad)150.13 (M⁺)[2]
3-Chlorobenzoic acid Aromatic H: 7.55-7.93Carboxyl H: ~13.34Aromatic C: 128-134Carboxyl C=O: 166.5C=O (acid): ~1690O-H (acid): 2500-3300 (broad)C-Cl: ~740156.0 (M⁺), 158.0 (M+2)[3]
2-Chloro-4-formylbenzoic acid Aromatic H: 7.6-8.1Formyl H: ~10.1Carboxyl H: >11.0Aromatic C: 127-142Formyl C=O: ~189Carboxyl C=O: ~167C=O (aldehyde): ~1700C=O (acid): ~1680O-H (acid): 2500-3300 (broad)C-Cl: ~760184.0 (M⁺), 186.0 (M+2)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Processing : The obtained Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was finely ground with KBr powder and pressed into a thin pellet. Alternatively, a thin film was prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing : The spectrum was baseline corrected and the frequencies of significant absorption bands were identified.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Electron Ionization (EI) was used to generate charged fragments.

  • Mass Analysis : The mass-to-charge ratios (m/z) of the parent ion and fragment ions were determined using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structures of the compared compounds and a typical workflow for their spectroscopic analysis.

G Structural Comparison of Benzoic Acid Analogs cluster_0 This compound cluster_1 Analogs a C₈H₅ClO₃ b 4-Formylbenzoic acid (C₈H₆O₃) a->b - Cl + H c 3-Chlorobenzoic acid (C₇H₅ClO₂) a->c - CHO d 2-Chloro-4-formylbenzoic acid (C₈H₅ClO₃) a->d Isomer

Caption: Structural relationships between this compound and its analogs.

G General Spectroscopic Analysis Workflow A Sample Preparation (Solid Compound) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis & Structural Elucidation B->E C->E D->E

Caption: A generalized workflow for the spectroscopic analysis of the target compounds.

References

A Comparative Guide to Catalysts for Reactions of 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-4-formylbenzoic acid is a valuable bifunctional molecule, incorporating an aldehyde, a carboxylic acid, and an aryl chloride moiety. This unique combination of functional groups allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The reactivity of the aryl chloride, in particular, opens the door to a range of powerful palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of catalytic systems for three key transformations of this compound: Suzuki-Miyaura coupling, Heck coupling, and the reduction of the formyl group.

Data Presentation: Catalyst Performance Comparison

The following tables summarize typical catalysts and reaction conditions for key transformations of aryl chlorides analogous to this compound. The performance data is representative of what can be expected for this substrate under optimized conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][4] For an electron-deficient aryl chloride like this compound, the choice of a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, is crucial for efficient C-Cl bond activation.[5]

Catalyst System (Precatalyst + Ligand)BaseSolventTemp. (°C)Typical Yield (%)Notes
Pd₂(dba)₃ + SPhosK₃PO₄1,4-Dioxane/H₂O100-12085-98A robust system for electron-deficient and sterically hindered aryl chlorides.[5]
Pd(OAc)₂ + PCy₃K₃PO₄Toluene10080-95PCy₃ is a less complex ligand, offering a cost-effective option.[4]
PdCl₂(dppf)K₂CO₃DME85-10075-92Often effective, though may require longer reaction times for chlorides.[6][7]
[Pd(IPr)(η³-cin)Cl]K₂CO₃Ethanol40-6080-90An N-Heterocyclic Carbene (NHC) based catalyst, effective at lower temperatures.[8]

Table 2: Palladium-Catalyzed Heck Coupling of Aryl Chlorides with Alkenes

The Heck reaction facilitates the synthesis of substituted alkenes by coupling aryl halides with olefins.[9] The challenge with aryl chlorides is the slower rate of oxidative addition to the Pd(0) center compared to bromides or iodides, necessitating more active catalysts.[10]

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane12070-95Bulky, electron-rich phosphines are essential for activating aryl chlorides.
Palladacycle ComplexesK₂CO₃NMP or DMA100-14080-98Highly stable and active precatalysts, often requiring lower catalyst loadings.[11]
Ligand-free (e.g., Pd/C)NaOAcDMA120-15050-80Heterogeneous catalysis; simpler workup but often requires higher temperatures and gives lower yields.
Pd(L-proline)₂K₂CO₃Water (Microwave)15085-95A "green" chemistry approach using a phosphine-free catalyst under microwave irradiation.

Table 3: Catalytic Reduction of the Formyl Group

The selective reduction of the aldehyde in this compound to a hydroxymethyl group can be achieved through catalytic hydrogenation. This method is often preferred for its clean conversion and avoidance of stoichiometric metal hydride reagents.

CatalystHydrogen SourceSolventTemp. (°C)PressureTypical Yield (%)Notes
10% Pd/CH₂ gasMethanol / THF20-501-5 bar90-99A standard and highly effective method for aldehyde reduction.[12][13]
Raney NickelH₂ gasEthanol25-703-10 bar85-95A cost-effective alternative to palladium, though may require higher pressures.[14]
PtO₂ (Adams' catalyst)H₂ gasEthyl Acetate251-3 bar>95Highly active catalyst, often used for complete reductions.

Experimental Protocols

The following are representative protocols that can be adapted for reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the coupling of electron-deficient aryl chlorides.[5][6]

Objective: To synthesize 4-formyl-3-phenylbenzoic acid from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand. Add this catalyst mixture to the Schlenk flask.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation (Formyl Group Reduction)

This protocol outlines the selective reduction of the aldehyde functional group.[12]

Objective: To synthesize 3-chloro-4-(hydroxymethyl)benzoic acid.

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on activated carbon (10% Pd/C, 5 mol% Pd)

  • Methanol (10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Pressurize the vessel to 3 bar with hydrogen and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination dummy->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Precatalyst + Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC / LC-MS) D->E F Quench and Aqueous Workup E->F G Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-formylbenzoic acid is a versatile synthetic intermediate, possessing a unique combination of functional groups: a carboxylic acid, an aldehyde, and a chlorinated aromatic ring. This trifecta of reactivity makes it an attractive scaffold for the synthesis of diverse molecular libraries with the potential for a wide range of biological activities. While comprehensive structure-activity relationship (SAR) studies specifically on this compound derivatives are not extensively documented in publicly available literature, by examining structurally analogous compounds, we can infer potential SAR trends and provide a framework for future research and drug discovery efforts. This guide offers a comparative analysis of the potential biological activities of these derivatives, supported by data from related molecular classes, and provides detailed experimental protocols for their evaluation.

Core Structure and Potential for Biological Activity

The this compound scaffold presents three key points for chemical modification, each influencing the molecule's steric, electronic, and pharmacokinetic properties. The inherent functionalities suggest potential for activities such as anticancer, antimicrobial, and enzyme inhibition. The chlorine atom enhances lipophilicity, potentially improving membrane permeability, while the aldehyde and carboxylic acid groups are prime sites for forming covalent bonds or key interactions with biological targets.

Below is a diagram illustrating the key structural features of this compound and the primary sites for derivatization.

SAR_Core_Structure Potential Modification Sites of this compound cluster_0 cluster_1 3-Chloro-4-formylbenzoic_acid A Formyl Group (C4): - Schiff base formation (imines) - Reductive amination - Aldol condensation - Wittig reaction 3-Chloro-4-formylbenzoic_acid->A  Mod 1 B Carboxylic Acid (C1): - Esterification - Amidation - Reduction to alcohol 3-Chloro-4-formylbenzoic_acid->B  Mod 2 C Aromatic Ring: - Nucleophilic aromatic substitution (less common) - Alteration of chloro position 3-Chloro-4-formylbenzoic_acid->C  Mod 3

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis of Potential Biological Activities

Due to the absence of direct quantitative data for a series of this compound derivatives, this section presents data from structurally related compounds to infer potential SAR. The following tables summarize the biological activities of various benzoic acid derivatives, offering insights into how modifications on a similar scaffold can impact efficacy.

Anticancer Activity of Related Benzoic Acid Derivatives

Recent studies on 4-amino-3-chloro benzoate ester derivatives have demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data suggests that derivatization of the benzoic acid core into hydrazones and carbothioamides can yield potent cytotoxic agents.

Compound ID (Analogue) Modification from Core Structure Target Cell Line IC50 (µM)
N5a (Hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoate) Formyl group absent, amino at C4, esterified carboxylic acid, derivatized to carbothioamideA549 (Lung), HepG2 (Liver), HCT-116 (Colon)Data indicates significant cytotoxicity, targeting EGFR and inducing apoptosis.[1]
Reference: Erlotinib Known EGFR InhibitorA549, HepG2, HCT-116-

This table is illustrative and based on data from 4-amino-3-chloro benzoate ester derivatives, not direct derivatives of this compound.

Inferred SAR for Anticancer Activity:

  • Derivatization of the Carbonyl/Carboxyl Moiety: Conversion of the core benzoic acid structure into more complex heterocyclic systems (e.g., oxadiazoles, carbothioamides) appears to be a promising strategy for enhancing anticancer activity, potentially through improved binding to enzyme targets like EGFR.[1]

  • Role of the Chloro Group: The presence of a chlorine atom is a common feature in many kinase inhibitors and likely contributes to favorable binding interactions within the ATP-binding pocket of enzymes like EGFR.

Antimicrobial Activity of Related Benzoic Acid Derivatives

The aldehyde functionality of this compound is a key site for derivatization into Schiff bases, such as hydrazones, which are known to possess significant antimicrobial properties. Studies on pyrazole derivatives bearing a formylbenzoic acid moiety have shown potent activity against resistant bacterial strains.

Compound ID (Analogue) Modification from Core Structure Bacterial Strain MIC (µg/mL)
Chloro-substituted Hydrazone (Pyrazole derivative) Core is 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, derivatized to a chloro-substituted hydrazone.Acinetobacter baumannii4
Fluoro-substituted Hydrazone (Pyrazole derivative) Core is 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, derivatized to a fluoro-substituted hydrazone.Acinetobacter baumannii8
Reference: Chloramphenicol Standard AntibioticAcinetobacter baumannii16

This table is based on data from 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives to illustrate the potential of formylbenzoic acid-derived hydrazones.[2]

Inferred SAR for Antimicrobial Activity:

  • Formyl Group Derivatization: The conversion of the formyl group into hydrazones is a critical step for conferring antimicrobial activity. The nature of the substituent on the hydrazone nitrogen can significantly modulate potency.

  • Halogen Substitution: The presence and nature of halogens on appended aromatic rings can fine-tune the antimicrobial spectrum and potency. For instance, a chloro-substituted derivative showed superior activity against A. baumannii compared to its fluoro-counterpart in the pyrazole series.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological potential of novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability and cytotoxicity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

    • 96-well plates

    • Cancer cell lines (e.g., A549, HepG2, MCF-7)

    • Complete cell culture medium

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in a suitable solvent

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a stock solution of the test compound at twice the highest desired concentration. Add 50 µL of this stock to the first well and perform 2-fold serial dilutions across the plate.

    • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.

  • Materials:

    • Purified enzyme of interest

    • Enzyme-specific substrate

    • Assay buffer (optimized for pH and ionic strength for the target enzyme)

    • Test compounds

    • 96-well plate (UV-transparent or opaque, depending on the detection method)

    • Microplate reader (for absorbance, fluorescence, or luminescence)

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

    • Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.

Visualizations of Workflows and Pathways

Drug Discovery and Evaluation Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of this compound derivatives.

Drug_Discovery_Workflow Workflow for Synthesis and Screening of Derivatives start This compound synthesis Library Synthesis (e.g., Schiff bases, amides, esters) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id secondary_assay Secondary Assays (e.g., Enzyme Inhibition, MIC) hit_id->secondary_assay Active? sar_analysis SAR Analysis secondary_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Studies lead_opt->preclinical

Caption: A general workflow for the development of novel bioactive compounds.

Hypothetical Target Pathway: EGFR Signaling

Given that structurally related compounds have shown activity against EGFR, this pathway represents a plausible target for novel anticancer derivatives. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades ligand EGF Ligand egfr EGFR Receptor ligand->egfr dimer Receptor Dimerization & Autophosphorylation egfr->dimer ras_raf Ras-Raf-MEK-ERK Pathway dimer->ras_raf pi3k_akt PI3K-Akt Pathway dimer->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor Potential Inhibitor (Derivative) inhibitor->dimer Blocks Phosphorylation

Caption: EGFR signaling, a potential target for anticancer derivatives.

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is currently sparse, analysis of structurally related compounds provides a strong rationale for exploring its derivatives as potential anticancer and antimicrobial agents. The key to unlocking this potential lies in the systematic derivatization of the formyl and carboxylic acid groups and a thorough evaluation of the resulting compounds using the standardized protocols outlined in this guide. This approach will enable researchers to build a robust SAR dataset, paving the way for the rational design of potent and selective drug candidates.

References

A Comparative Guide to Alternative Reagents for 3-Chloro-4-formylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of bifunctional building blocks is critical. 3-Chloro-4-formylbenzoic acid is a valuable reagent, offering two reactive sites—an aldehyde and a carboxylic acid—on a halogenated aromatic core. This guide provides an objective comparison of alternative reagents, evaluating their performance in common synthetic transformations with supporting data and detailed experimental protocols.

Overview of Alternatives

The primary alternatives to this compound are other substituted benzaldehyde derivatives, where the nature of the halogen at the 3-position is varied, or where it is absent altogether. This guide will focus on the following commercially available or readily synthesizable alternatives:

  • 3-Bromo-4-formylbenzoic acid: A close analogue where the chloro group is replaced by a bromo group.

  • 3-Fluoro-4-formylbenzoic acid: An alternative with a fluoro substituent.

  • 4-Formylbenzoic acid: The non-halogenated parent compound.

  • 3,5-Difluoro-4-formylbenzoic acid: A di-substituted analogue.

The selection of a particular reagent is often dictated by factors such as reactivity, cost, and the specific requirements of the synthetic route, including the potential for downstream functionalization.

Performance Comparison in Key Synthetic Reactions

The utility of these building blocks is best assessed by their performance in key C-C and C-N bond-forming reactions. Below is a comparative summary of expected yields in three common transformations: the Suzuki-Miyaura coupling, the Horner-Wadsworth-Emmons olefination, and reductive amination. The yields are illustrative and based on established reactivity principles of aryl halides and electronic effects of the substituents.

ReagentSuzuki-Miyaura Coupling Yield (%)¹Horner-Wadsworth-Emmons Yield (%)²Reductive Amination Yield (%)³
This compound 75-8585-9580-90
3-Bromo-4-formylbenzoic acid 85-9585-9580-90
3-Fluoro-4-formylbenzoic acid 60-7588-9882-92
4-Formylbenzoic acid N/A90-9885-95
3,5-Difluoro-4-formylbenzoic acid 55-7090-9885-95

¹Illustrative yields for the coupling with phenylboronic acid. The reactivity trend in Suzuki-Miyaura coupling for aryl halides is generally I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bond. ²Illustrative yields for the reaction with triethyl phosphonoacetate. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, can activate the aldehyde towards nucleophilic attack. ³Illustrative yields for the reaction with benzylamine. Similar to the Horner-Wadsworth-Emmons reaction, the electrophilicity of the aldehyde carbonyl carbon is a key factor.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 3-halo-4-formylbenzoic acid with an arylboronic acid.

Materials:

  • 3-Halo-4-formylbenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the 3-halo-4-formylbenzoic acid, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This protocol outlines the olefination of a 4-formylbenzoic acid derivative with a phosphonate ylide.[1]

Materials:

  • 4-Formylbenzoic acid derivative (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0°C.

  • Slowly add triethyl phosphonoacetate and stir the mixture at 0°C for 30 minutes.

  • Add a solution of the 4-formylbenzoic acid derivative in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.[2]

Protocol 3: Reductive Amination

This protocol describes the formation of an amine from a 4-formylbenzoic acid derivative and a primary amine.[3][4]

Materials:

  • 4-Formylbenzoic acid derivative (1.0 mmol)

  • Primary amine (e.g., benzylamine, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, dissolve the 4-formylbenzoic acid derivative and the primary amine in dichloromethane.

  • Add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride in one portion and stir the reaction at room temperature for 12-24 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing Synthetic Pathways and Relationships

To better understand the synthetic utility and relationships of these reagents, the following diagrams are provided.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_hwe Horner-Wadsworth-Emmons cluster_ra Reductive Amination reagent 3-Halo-4-formylbenzoic Acid or Alternative suzuki_reagents Arylboronic Acid, Pd Catalyst, Base reagent->suzuki_reagents hwe_reagents Phosphonate Ylide reagent->hwe_reagents ra_reagents Amine, Reducing Agent reagent->ra_reagents suzuki_product Biaryl Product suzuki_reagents->suzuki_product C-C bond formation hwe_product Alkene Product hwe_reagents->hwe_product C=C bond formation ra_product Amine Product ra_reagents->ra_product C-N bond formation

Caption: General synthetic transformations employing 3-halo-4-formylbenzoic acid and its alternatives.

Structural_Comparison node_chloro This compound node_bromo 3-Bromo-4-formylbenzoic Acid node_chloro->node_bromo Reactivity (Suzuki): Br > Cl node_h 4-Formylbenzoic Acid node_chloro->node_h node_fluoro 3-Fluoro-4-formylbenzoic Acid node_bromo->node_fluoro Reactivity (Suzuki): Cl > F node_difluoro 3,5-Difluoro-4-formylbenzoic Acid node_fluoro->node_difluoro

Caption: Structural relationship and relative reactivity of the discussed reagents in Suzuki-Miyaura coupling.

Conclusion

The choice of reagent among this compound and its alternatives is a strategic decision in synthesis design. For reactions where C-X bond activation is rate-limiting, such as the Suzuki-Miyaura coupling, 3-Bromo-4-formylbenzoic acid offers higher reactivity and potentially higher yields under milder conditions. For transformations focused on the aldehyde functionality, such as the Horner-Wadsworth-Emmons reaction and reductive amination, the electronic effects of the halogen substituent play a more nuanced role, with fluoro-substituted analogues potentially offering slightly enhanced reactivity due to fluorine's high electronegativity. The non-halogenated 4-Formylbenzoic acid provides a cost-effective baseline for these reactions when the halogen is not required for subsequent steps. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized intermediates is a cornerstone of reliable and reproducible research. 3-Chloro-4-formylbenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals.[1] Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of unwanted impurities into the final products.

This guide provides a comparative overview of the most common and effective analytical techniques for assessing the purity of synthesized this compound. We will also compare its purity assessment with structurally similar alternatives that may be used in related synthetic pathways: 3,5-Difluoro-4-formylbenzoic acid and 4-Chloro-2-formylbenzoic acid. This guide includes detailed experimental protocols, presents data in a clear, tabular format, and provides visualizations of the analytical workflows.

General Workflow for Purity Assessment

The comprehensive evaluation of a synthesized compound's purity involves a multi-pronged approach, starting with simple, rapid qualitative checks and progressing to more sophisticated quantitative methods. This ensures a thorough characterization of the target compound and any potential impurities.

Purity Assessment Workflow General Purity Assessment Workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification initial_screen Initial Purity Screen purification->initial_screen tlc Thin-Layer Chromatography (TLC) initial_screen->tlc Quick Check mp Melting Point Determination initial_screen->mp Physical Constant spectroscopic_id Spectroscopic Identification initial_screen->spectroscopic_id Structural Confirmation nmr NMR Spectroscopy (¹H and ¹³C) spectroscopic_id->nmr ms Mass Spectrometry (MS) spectroscopic_id->ms ir FT-IR Spectroscopy spectroscopic_id->ir quantitative_purity Quantitative Purity Analysis spectroscopic_id->quantitative_purity Proceed if structure is confirmed hplc High-Performance Liquid Chromatography (HPLC) quantitative_purity->hplc lcms Liquid Chromatography- Mass Spectrometry (LC-MS) quantitative_purity->lcms qnmr Quantitative NMR (qNMR) quantitative_purity->qnmr final Final Purity Determination (%) hplc->final lcms->final qnmr->final

Caption: A general workflow for the comprehensive purity assessment of a synthesized organic compound.

Comparative Data Summary

The following table summarizes the expected outcomes from various analytical techniques for this compound and its alternatives at different hypothetical purity levels.

Technique Parameter This compound (Target) 3,5-Difluoro-4-formylbenzoic Acid (Alternative 1) 4-Chloro-2-formylbenzoic Acid (Alternative 2)
Melting Point Range (°C)178-182 (Literature)195-199155-159
99% Pure177-178194-195154-155
95% Pure173-177190-194150-154
TLC Rf Value~0.4 (Ethyl Acetate/Hexane 1:1)~0.35 (Ethyl Acetate/Hexane 1:1)~0.45 (Ethyl Acetate/Hexane 1:1)
ObservationSingle major spotSingle major spotSingle major spot
¹H NMR Key Chemical Shifts (ppm)~10.1 (s, 1H, CHO), ~8.2-8.5 (m, 3H, Ar-H)~10.2 (s, 1H, CHO), ~7.8-8.1 (m, 2H, Ar-H)~10.3 (s, 1H, CHO), ~7.9-8.2 (m, 3H, Ar-H)
Impurity SignalsMinor peaks outside key regionsMinor peaks outside key regionsMinor peaks outside key regions
HPLC Purity (%)>99%>99%>99%
Retention Time (min)~5.8~5.2~6.1
LC-MS [M-H]⁻ (m/z)183.0187.0183.0
Purity (%)>99%>99%>99%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and purity requirements.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40). The exact ratio may need to be optimized to achieve good separation.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Set the UV detector to a wavelength of 254 nm.

    • Run the sample and record the chromatogram.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized compound and identify any impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Follow the HPLC procedure for sample preparation and chromatographic separation.

  • Mass Spectrometry Parameters:

    • Set the ESI source to negative ion mode.

    • Scan a mass range of m/z 100-500.

    • Optimize other parameters (e.g., capillary voltage, cone voltage) as per the instrument's guidelines.

  • Data Analysis: Confirm the molecular weight of the main peak by observing the [M-H]⁻ ion. Analyze the mass spectra of any impurity peaks to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized compound and assess its purity by identifying signals from impurities. For quantitative NMR (qNMR), the objective is to determine the absolute purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, certified reference material)

Procedure for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Analysis: Integrate the signals and compare the chemical shifts and coupling constants with the expected structure. Look for any unexpected peaks that may indicate impurities.

Procedure for qNMR:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and a certified internal standard into an NMR tube. Add a known volume of deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum with a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Melting Point Determination

Objective: To assess the purity of the synthesized compound based on the melting point range. Pure crystalline solids have a sharp melting point, while impurities tend to broaden and depress the melting range.[2][3]

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Analysis: Compare the observed melting point range with the literature value for the pure compound. A broad and depressed range indicates the presence of impurities.[2][3][4]

Thin-Layer Chromatography (TLC)

Objective: A rapid, qualitative method to assess the number of components in the sample and to monitor the progress of the purification.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for visualization

Procedure:

  • Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of a TLC plate.[5][6]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Rf value can be calculated and compared to a reference standard if available.

Logical Relationships in Purity Assessment

The selection of analytical techniques and the interpretation of their results follow a logical progression, where each method provides complementary information.

Purity Assessment Logic Logical Flow of Purity Analysis start Synthesized Product qualitative Qualitative Assessment (Is it the right compound?) start->qualitative structure_confirm Structure Confirmation qualitative->structure_confirm quantitative Quantitative Assessment (How pure is it?) purity_check Purity Indication quantitative->purity_check structure_confirm->quantitative Correct Structure fail Further Purification Required structure_confirm->fail Incorrect Structure pass Purity Meets Specification purity_check->pass High Purity purity_check->fail Low Purity

Caption: The logical progression from qualitative identification to quantitative purity determination.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

Comparative Guide to Chloro-Substituted Benzoic Acid Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various chloro-substituted benzoic acid derivatives based on available in vitro and in vivo experimental data. While specific research on 3-Chloro-4-formylbenzoic acid derivatives is limited, this document summarizes the performance of related chloro-substituted benzoic acid compounds, offering insights into their therapeutic potential across different biological targets. The data presented here is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: 4-Amino-3-chloro Benzoate Ester Derivatives as EGFR Inhibitors

A study focusing on the synthesis of new 4-amino-3-chloro benzoate ester derivatives identified several compounds with potent anticancer activity.[1][2] These derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide variants, were designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[1][2]

Data Presentation: In Vitro Cytotoxicity and EGFR Inhibition

The hydrazine-1-carbothioamide derivative, designated as N5a , emerged as a particularly promising candidate. It demonstrated significant cytotoxicity against several human cancer cell lines and potent inhibition of EGFR tyrosine kinase activity, with performance benchmarked against the established EGFR inhibitor, Erlotinib.[1][2][3][4]

CompoundTarget Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
N5a A549 (Lung Cancer)MTT AssayData not specifiedErlotinibData not specified
N5a HepG2 (Liver Cancer)MTT AssayData not specifiedErlotinibData not specified
N5a HCT-116 (Colon Cancer)MTT AssayData not specifiedErlotinibData not specified
N5a EGFR Tyrosine KinaseKinase InhibitionPotent InhibitionErlotinibStandard

Note: While the source material highlights the superior performance of N5a, specific IC50 values were not provided in the snippets. The compound was found to induce the extrinsic apoptotic pathway by activating caspase 3 and caspase 8.[1][3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [1][2]

  • Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., N5a) or the standard drug (Erlotinib) and incubated for 72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.

  • Formazan Solubilization: The resulting forrazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

EGFR Tyrosine Kinase Inhibition Assay [2]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a kinase assay buffer containing the EGFR enzyme and a specific peptide substrate.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: The amount of phosphorylated substrate is quantified, often using methods like TR-FRET or luminescence-based assays (e.g., ADP-Glo™), to determine the extent of enzyme inhibition.[5][6][7][8][9]

Mandatory Visualization

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Activates Inhibitor N5a Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Invasion, Metastasis RAS_RAF->Proliferation Apoptosis Reduced Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Apoptosis

Caption: EGFR Signaling Pathway Inhibition.

Enzyme Inhibition: Sulfamoyl-benzamide Derivatives as h-NTPDase Inhibitors

Sulfamoyl-benzamide derivatives represent another class of chloro-substituted benzoic acids with significant therapeutic potential. These compounds have been investigated as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).[10][11] The isoforms h-NTPDase1, -2, -3, and -8 are involved in various physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer.[10][11]

Data Presentation: In Vitro h-NTPDase Inhibition

Several sulfamoyl-benzamide derivatives have demonstrated potent and selective inhibition of different h-NTPDase isoforms.[10]

Compound IDChemical NameTarget IsoformIC50 (µM)
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2Sub-micromolar
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2Sub-micromolar
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase2Sub-micromolar
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
Experimental Protocols

h-NTPDase Inhibition Assay (Malachite Green Assay) [10][12]

  • Reagent Preparation: An assay buffer is prepared containing 5 mM calcium chloride and 50 mM Tris-HCl at pH 7.4.

  • Enzyme and Inhibitor Incubation: The h-NTPDase enzyme is pre-incubated with the test compound at various concentrations in a 96-well plate for approximately 15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., ATP).

  • Reaction Termination and Color Development: After a defined incubation period, the reaction is stopped by adding a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

  • Data Acquisition: The absorbance of the solution is measured spectrophotometrically (e.g., at 630 nm) to quantify the amount of inorganic phosphate.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mandatory Visualization

NTPDase_Workflow cluster_plate 96-Well Plate Enzyme h-NTPDase Enzyme Preincubation Pre-incubation (15 min, 37°C) Enzyme->Preincubation Inhibitor Test Compound Inhibitor->Preincubation ATP ATP (Substrate) Reaction Enzymatic Reaction (ATP -> ADP + Pi) ATP->Reaction Preincubation->ATP Add Substrate Stop Add Malachite Green Reagent Reaction->Stop Measure Measure Absorbance (630 nm) Stop->Measure Calculate Calculate IC50 Measure->Calculate

Caption: h-NTPDase Inhibition Assay Workflow.

Anti-inflammatory Activity: Substituted Benzimidazole Derivatives

Substituted benzimidazole derivatives, some of which incorporate a chloro-substituent, have been evaluated for their in vivo anti-inflammatory properties.[13] A common and reliable model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents.[14][15][16][17]

Data Presentation: In Vivo Anti-inflammatory Effects

A study on newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings identified compounds with significant anti-inflammatory activity.[18]

Compound IDChemical Structure FeatureDose% Inhibition of Paw EdemaReference Compound% Inhibition
5g 2-Chlorophenyl at oxadiazole ringNot specified74.17 ± 1.28Diclofenac SodiumStandard

Note: Compound 5g also exhibited reduced ulcerogenic and lipid peroxidation profiles and showed significant COX-2 inhibition with an IC50 value of 8.00 µM.[18]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats [14][16][19]

  • Animal Preparation: Wistar rats are used for the experiment.

  • Compound Administration: The test compounds (e.g., benzimidazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) are administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: A single subcutaneous injection of 0.1 mL of 1% κ-carrageenan suspension is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated by comparing the results with the control group that received only carrageenan.

Mandatory Visualization

AntiInflammatory_Workflow Animal Rat Model Compound Administer Test Compound/Vehicle Animal->Compound Carrageenan Inject Carrageenan (Sub-plantar) Compound->Carrageenan Measure Measure Paw Volume (Plethysmometer) Carrageenan->Measure Time Time Points (1, 2, 3, 4, 5 hours) Measure->Time Analyze Calculate % Inhibition of Edema Time->Analyze

Caption: In Vivo Anti-inflammatory Assay Workflow.

References

Computational Modeling of 3-Chloro-4-formylbenzoic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational modeling techniques applicable to the study of reactions involving 3-Chloro-4-formylbenzoic acid. While direct comparative studies on this specific molecule are limited, this document synthesizes findings from computational analyses of structurally and functionally related benzoic acid derivatives to offer valuable insights for researchers. The information presented is intended to aid in the selection of appropriate computational methods for investigating reaction mechanisms, predicting molecular properties, and guiding experimental design in drug discovery and fine chemical synthesis.

I. Overview of Computational Approaches

Computational chemistry offers powerful tools to investigate the reactivity and properties of molecules like this compound, which serves as a key intermediate in the synthesis of pharmaceuticals.[1] The primary computational methods employed for such studies include Density Functional Theory (DFT) and molecular docking.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely used to predict a variety of molecular properties, including reaction energies, activation barriers, and vibrational frequencies.[2]

  • Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is extensively used in drug design to understand the binding of ligands to protein targets.[4][5][6]

The following sections provide a comparative summary of these methods based on data from related benzoic acid derivatives and outline the typical experimental and computational protocols.

II. Comparison of Computational Methods

The selection of a computational method depends on the research question. DFT is often employed to study reaction mechanisms and intrinsic molecular properties, while molecular docking is the method of choice for investigating interactions with biological macromolecules.

Computational Method Typical Application for Benzoic Acid Derivatives Key Performance Metrics Strengths Limitations
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of vibrational spectra, determination of electronic properties (HOMO-LUMO energies), and prediction of reaction energetics.[2][7]Reaction Enthalpy (kcal/mol), Activation Energy (kcal/mol), Vibrational Frequencies (cm⁻¹), HOMO-LUMO Gap (eV).Provides detailed insights into electronic structure and reactivity. Can handle a wide range of chemical systems.Computationally expensive for large systems. Accuracy is dependent on the choice of functional and basis set.
Molecular Docking Prediction of binding modes and affinities of benzoic acid derivatives to biological targets (e.g., enzymes, receptors).[4][8][9]Docking Score (e.g., kcal/mol), Binding Energy (kcal/mol), RMSD (Å), Hydrogen Bond Interactions.Computationally efficient for screening large libraries of compounds. Provides a visual representation of ligand-protein interactions.Scoring functions are approximations and may not always correlate well with experimental binding affinities. Does not account for protein flexibility in its simplest form.

III. Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are generalized protocols based on common practices found in the literature for related compounds.

A. Density Functional Theory (DFT) Calculations

DFT studies on benzoic acid derivatives are typically performed to understand their structural and electronic properties.

Protocol for DFT Analysis of a Benzoic Acid Derivative

  • Geometry Optimization: The initial molecular structure is built and optimized using a specific DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[10] The optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[7]

  • Electronic Property Analysis: Frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.[10]

  • Reaction Pathway Analysis: For studying reaction mechanisms, transition states are located and characterized by a single imaginary frequency. The intrinsic reaction coordinate (IRC) method is often used to confirm that the transition state connects the reactants and products.

B. Molecular Docking Studies

Molecular docking is a key tool in drug discovery for predicting how a small molecule like a this compound derivative might interact with a protein target.[3]

Protocol for Molecular Docking of a Benzoic Acid Derivative

  • Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein. The 3D structure of the ligand (the benzoic acid derivative) is generated and its energy is minimized.

  • Binding Site Identification: The active site of the protein is defined, often based on the location of a known inhibitor or through computational prediction.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined binding site in various conformations and orientations.

  • Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues.[9]

IV. Visualizing Computational Workflows

A. DFT Workflow for Reaction Analysis

DFT_Workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization cluster_ts Transition State Search cluster_analysis Analysis start Define Reactants & Products build Build Initial Geometries start->build opt_react Optimize Reactant Structures build->opt_react opt_prod Optimize Product Structures build->opt_prod ts_search Locate Transition State (TS) opt_react->ts_search opt_prod->ts_search freq_ts Frequency Calculation on TS (Confirm 1 Imaginary Frequency) ts_search->freq_ts irc IRC Calculation freq_ts->irc energy Calculate Reaction & Activation Energies irc->energy properties Analyze Electronic Properties (HOMO, LUMO, etc.) energy->properties

Caption: A typical workflow for studying a chemical reaction using Density Functional Theory (DFT).

B. Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation get_protein Obtain Receptor Structure (PDB) prep_protein Prepare Receptor (Remove water, add hydrogens) get_protein->prep_protein define_site Define Binding Site prep_protein->define_site get_ligand Generate Ligand Structure prep_ligand Optimize Ligand Geometry get_ligand->prep_ligand run_docking Run Docking Algorithm prep_ligand->run_docking define_site->run_docking score_poses Score & Rank Poses run_docking->score_poses analyze_interactions Analyze Binding Interactions (H-bonds, etc.) score_poses->analyze_interactions visualize Visualize Best Pose analyze_interactions->visualize

Caption: A standard workflow for performing molecular docking studies in drug discovery.

V. Conclusion

The computational modeling of this compound and its reactions provides a powerful avenue for understanding its chemical behavior and potential applications, particularly in drug development. While a direct comparative performance guide for various computational models on this specific molecule is not yet established in the literature, the principles and protocols derived from studies on analogous benzoic acid derivatives offer a solid foundation for researchers. DFT is invaluable for mechanistic insights, while molecular docking provides a rapid and effective means of screening for potential biological activity. The judicious application of these methods, guided by the workflows and considerations outlined in this guide, can significantly accelerate research and development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-4-formylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Chloro-4-formylbenzoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the appropriate disposal of this compound, aligning with standard safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] This compound is known to cause skin and serious eye irritation. In case of a spill, prevent the substance from entering drains and avoid generating dust. The spilled material should be swept up and collected in a suitable, sealed container for disposal.[1][3][4]

Core Disposal Principles

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste.[2][4] Disposal procedures must adhere to all applicable national and local regulations. It is imperative not to mix this chemical with other waste and to leave it in its original container whenever possible.

ParameterGuidelineCitation
Waste Classification Hazardous Waste; Halogenated Organic Waste[2][5]
Container Management Keep in original, tightly closed containers. Do not mix with other waste.[1]
Empty Containers Handle uncleaned containers as you would the product itself.
Spill Residue Collect spills with absorbent material or by sweeping, and place in a sealed container for disposal.[1]
Incompatible Wastes Do not mix with strong oxidizing agents or strong bases.[1][2]
Recommended Disposal Dispose of contents/container at an approved waste disposal plant or via a licensed contractor. Incineration at a regulated facility is the preferred method for halogenated organic compounds.[2][5][6]
Environmental Precautions Do not allow the product to enter drains or waterways.[2][6]

Experimental Protocols: Waste Segregation

While specific experimental protocols for the chemical neutralization of this compound are not typically performed in a standard laboratory setting due to its classification, the most critical "experimental" step for a researcher is proper waste segregation.

Methodology for Segregation of Halogenated Organic Waste:

  • Identification: Identify this compound as a halogenated organic compound due to the presence of chlorine.

  • Container Selection: Obtain a designated waste container, often color-coded (e.g., green-labeled carboys), specifically for halogenated organic wastes.[5] The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[7][8]

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the full chemical name "this compound" and its approximate quantity or concentration.[7][8]

  • Collection: Carefully transfer the waste chemical into the designated container. For solid waste, this includes any contaminated materials such as filter paper or spill absorbents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[1][2] Ensure the container is kept closed except when adding waste.[8]

  • Disposal Request: Once the container is full or ready for disposal, arrange for a pickup from your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Chemical Handling cluster_1 Waste Characterization & Segregation cluster_2 Interim Storage & Final Disposal start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First classify Classify as Halogenated Organic Waste ppe->classify container Select Designated & Labeled Halogenated Waste Container classify->container transfer Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage check_incompatibles Check for Incompatible Materials (e.g., Oxidizers) storage->check_incompatibles check_incompatibles->storage Relocate if Incompatibles Present request_pickup Arrange for Waste Pickup by Licensed Disposal Contractor/EHS check_incompatibles->request_pickup No Incompatibles Nearby end Disposal via Regulated Incineration request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Chloro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-4-formylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield is required when handling larger quantities or when there is a significant risk of splashing.[3][4][5][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[3]
Body Protection Laboratory coat or chemical-resistant apronA lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[3][7]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if working outside of a fume hood or if dust generation is likely. The type of respirator and cartridge should be selected based on a formal risk assessment.[3][8]
Operational Plan: Step-by-Step Handling Procedures

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

2.2. Handling Protocol

  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Handle the solid chemical carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If transferring to a solution, add the solid to the solvent slowly.

  • Reactions:

    • If the chemical is involved in a reaction, ensure the setup is secure.

    • If heating, use a controlled heating source such as a heating mantle or oil bath.

  • Post-Handling:

    • Tightly close the container of this compound after use.[1]

    • Decontaminate the work area with an appropriate solvent and wipe it clean.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands and face thoroughly after handling.

Disposal Plan

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Unused or contaminated this compound should be collected in a designated, labeled hazardous waste container for halogenated organic solids.

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic liquids.[9]

    • Do not mix with non-halogenated waste streams.[9]

3.2. Disposal Method

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • The primary disposal method for halogenated organic compounds is typically incineration at a permitted facility.[9]

Emergency Procedures

Table 2: Emergency Response Protocol

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For large spills, contact the institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management A Risk Assessment B Gather Materials & Reagents A->B Proceed if risks are understood C Don Appropriate PPE B->C D Weighing and Transfer C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Properly Store/Dispose of Materials F->G H Doff PPE Correctly G->H J Segregate Halogenated Waste G->J I Wash Hands Thoroughly H->I K Label Waste Container J->K L Arrange for Professional Disposal K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.